DL-ALANINE (2-13C)
Description
BenchChem offers high-quality DL-ALANINE (2-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-ALANINE (2-13C) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
90.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: DL-ALANINE (2-13C)
[1][2]
Executive Summary
DL-Alanine (2-13C) is a stable isotope-labeled racemic mixture of alanine, characterized by the substitution of the carbon-12 atom at the
This guide details the physicochemical properties, metabolic fate tracking (specifically the survival of the C2 label through decarboxylation events), and rigorous protocols for utilizing DL-Alanine (2-13C) in high-field NMR applications.[1]
Part 1: Physicochemical & Isotopic Characterization
The defining feature of this isotopomer is the labeling of the methine carbon (
Technical Specifications
| Property | Specification |
| Chemical Name | DL-Alanine (2-13C) |
| Synonyms | (±)-2-Aminopropionic acid-2-13C; |
| Linear Formula | |
| Molecular Weight | 90.09 g/mol (Labeled) vs 89.09 g/mol (Unlabeled) |
| Isotopic Purity | |
| Chiral Purity | Racemic (50% D-isomer, 50% L-isomer) |
| Appearance | White crystalline powder |
| Solubility | Soluble in water (166.5 g/L at 25°C); slightly soluble in ethanol |
| NMR Standard | |
| Melting Point | 289 °C (decomposes) |
Causality of Racemic Usage: Researchers select the DL-form over the pure L-form primarily for two reasons:
-
Crystallographic Symmetry: In solid-state NMR, DL-alanine forms specific crystal lattices that differ from L-alanine, providing unique Chemical Shift Anisotropy (CSA) tensor values useful for calibrating magic-angle spinning (MAS) probes [1].[1]
-
Microbial Dual-Tracking: In bacterial cultures, the L-isomer feeds general protein synthesis, while the D-isomer is selectively shunted into the peptidoglycan biosynthesis pathway (MurF ligase activity), allowing simultaneous monitoring of cytosolic and cell-wall metabolism [2].[1]
Part 2: Metabolic Flux Analysis (MFA) & The "C2 Advantage"
In metabolic tracing, the position of the carbon label dictates the visibility of downstream metabolites. DL-Alanine (2-13C) is metabolically interconvertible with Pyruvate (2-13C) via Alanine Transaminase (ALT).[1]
The Decarboxylation Survival Mechanism
Unlike [1-13C]pyruvate (derived from [1-13C]alanine), which loses its label as
-
Pathway A (Glycolytic/Anaerobic): Pyruvate (2-13C)
Lactate (2-13C).[1] Label remains at the -position. -
Pathway B (Oxidative/TCA): Pyruvate (2-13C)
Acetyl-CoA (1-13C).[1]
Visualization: The Fate of the C2 Label
The following diagram illustrates the divergent pathways of the C2 label compared to a C1 label, highlighting its utility in probing TCA cycle flux.
Figure 1: Metabolic fate of the 2-13C label. Note the shift from C2 in Pyruvate to C1 in Acetyl-CoA, enabling TCA cycle tracking, unlike C1-labeled substrates which are lost as CO2.[1]
Part 3: Solid-State NMR & Structural Biology[1]
In solid-state NMR (ssNMR), DL-Alanine (2-13C) is a critical standard for setting up Cross-Polarization Magic Angle Spinning (CP-MAS) experiments.[1]
Chemical Shift Anisotropy (CSA)
The
-
Tensor Sensitivity: The CSA tensor of the C2 position varies significantly between
-helical and -sheet conformations in proteins.[1] -
Calibration: DL-Alanine is used to calibrate the Hartmann-Hahn matching condition because its C2 resonance has a moderate CSA interaction, allowing for precise optimization of the B1 fields for
and channels [3].[1]
Part 4: Experimental Protocol
Workflow: Preparation of Biological Extracts for 13C-NMR
This protocol ensures minimal degradation of the metabolic profile while maximizing the signal-to-noise ratio of the 2-13C tracer.[1]
Reagents Required[1][7]
-
Perchloric Acid (PCA) 6% (v/v)
-
Potassium Hydroxide (KOH) 2M
-
Deuterium Oxide (D
O) with 0.05% TSP (internal standard)
Step-by-Step Methodology
-
Tracer Incubation:
-
Administer DL-Alanine (2-13C) to cell culture media (mammalian or bacterial) at a concentration of 2–5 mM.[1]
-
Note: For bacterial studies, ensure the media is free of unlabeled alanine to maximize incorporation.
-
-
Quenching & Extraction:
-
Rapidly wash cells with ice-cold saline to remove extracellular tracer.[1]
-
Add 6% PCA (300 µL per
cells) to lyse cells and precipitate proteins. -
Vortex vigorously and incubate on ice for 10 minutes.
-
-
Neutralization (Critical Step):
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect supernatant.
-
Neutralize supernatant to pH 7.2 ± 0.1 using 2M KOH.
-
Why: The chemical shift of alanine and lactate is pH-dependent.[1] Inconsistent pH leads to peak drifting and alignment errors in spectra.
-
Centrifuge again to remove Potassium Perchlorate (
) precipitate.
-
-
Lyophilization & Reconstitution:
-
Freeze-dry the supernatant to remove H
O.[1] -
Reconstitute in 600 µL of D
O containing TSP.
-
-
NMR Acquisition (Standard Parameters):
-
Pulse Sequence: zgpg30 (1D proton-decoupled 13C).[1]
-
Relaxation Delay (D1):
3.0 seconds (ensure T1 relaxation of C2). -
Scans: 1024–4096 (depending on sensitivity).
-
Temperature: 298 K.
-
Workflow Diagram
Figure 2: Sample preparation workflow for 13C-NMR metabolic profiling.[1]
References
-
NIST/Seminal Works. Solid-State NMR Determination of 13C Chemical Shift Anisotropies for the Identification of Protein Secondary Structure. Journal of the American Chemical Society. Available at: [Link]
-
Prochownik, E. V., & Wang, H. (2021). The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells.[9] Cells.[2][9][10][11] Available at: [Link]
-
Merritt, M. E., et al. (2011). Flux through hepatic pyruvate carboxylase and phosphoenolpyruvate carboxykinase detected by hyperpolarized 13C magnetic resonance.[12] PNAS. Available at: [Link]
-
PubChem. DL-Alanine Compound Summary. National Library of Medicine. Available at: [Link]
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Chemical Properties and Applications of DL-Alanine (2-13C)
This guide provides an in-depth exploration of DL-Alanine (2-13C), a stable isotope-labeled amino acid critical for advanced research in metabolomics, proteomics, and drug development. We will move beyond simple data recitation to provide a foundational understanding of its synthesis, quality control, and application, grounded in the principles of scientific integrity and field-proven expertise.
Foundational Principles: Understanding DL-Alanine (2-13C)
The Role of Stable Isotope Labeling in Modern Research
Stable Isotope Labeled (SIL) compounds are non-radioactive molecules where one or more atoms have been replaced by a heavier isotope, such as Carbon-13 (¹³C) in place of Carbon-12 (¹²C).[1] This substitution creates a mass shift that is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering the fundamental chemical properties of the molecule.[1][2] This allows researchers to trace the metabolic fate of compounds in complex biological systems, quantify proteins with high accuracy, and elucidate biochemical pathways.[3][4] The use of SIL compounds like DL-Alanine (2-¹³C) is foundational to techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and Metabolic Flux Analysis (MFA).[1]
DL-Alanine: A Racemic Overview
DL-Alanine is a racemic mixture, meaning it contains equal amounts of two enantiomers: D-Alanine and L-Alanine.[5][6] While L-Alanine is one of the 20 proteinogenic amino acids and plays a central role in the glucose-alanine cycle for energy metabolism, D-Alanine is found in bacterial cell walls and acts as a neurotransmitter in mammals.[5][6][7] As a research tool, the DL-racemic mixture is often utilized in applications where stereospecificity is not the primary experimental variable, or as a starting material for further chiral separation. It serves as a crucial building block in the synthesis of more complex pharmaceutical ingredients.[8][9][10]
The Significance of ¹³C Labeling at the C2 (α-Carbon) Position
The specific placement of the ¹³C isotope at the second carbon position (the α-carbon) in DL-Alanine (CH₃*CH(NH₂)COOH) is a deliberate experimental choice. This position is a key metabolic hub. Alanine is synthesized from pyruvate via transamination, a reversible reaction.[7] By labeling the C2 position, researchers can directly trace the flow of this specific carbon atom through central carbon metabolism. For instance, its conversion back to pyruvate allows the ¹³C label to enter the Krebs cycle, gluconeogenesis, or be used in the synthesis of other amino acids. This site-specific labeling provides clearer, less ambiguous data for metabolic flux analysis compared to uniformly labeled molecules, where the positional information of the label can be lost.[11]
Core Chemical and Physical Properties
The fundamental properties of DL-Alanine (2-¹³C) are critical for its proper handling, storage, and application. The introduction of a single neutron in the ¹³C nucleus results in a predictable mass increase.
| Property | Value | Source |
| Chemical Formula | CH₃*CH(NH₂)COOH | Cambridge Isotope Laboratories, Inc.[12] |
| Molecular Weight (Labeled) | 90.09 g/mol | Cambridge Isotope Laboratories, Inc.[12] |
| Molecular Weight (Unlabeled) | 89.09 g/mol | PubChem[6] |
| CAS Number (Labeled) | 201489-22-7 | Cambridge Isotope Laboratories, Inc.[12] |
| CAS Number (Unlabeled) | 302-72-7 | PubChem[6] |
| Isotopic Enrichment | ≥ 99% | Cambridge Isotope Laboratories, Inc.[12], CIL[13] |
| Chemical Purity | ≥ 98% | Cambridge Isotope Laboratories, Inc.[12], CIL[14] |
| Appearance | White crystalline powder | Generic |
| Solubility | Soluble in water | AHB Global[9] |
| Storage | Room temperature, away from light and moisture | Cambridge Isotope Laboratories, Inc.[12] |
Synthesis, Purity, and Validation: A Trustworthy Protocol
The reliability of any tracer-based experiment hinges on the quality of the isotopic tracer itself. Both chemical purity and isotopic enrichment must be rigorously verified.
Synthetic Pathways for ¹³C-Labeled Alanine
The synthesis of specifically labeled amino acids is a complex process designed to ensure the precise placement of the isotopic atom with high efficiency. While multiple routes exist, a common strategy involves using a ¹³C-labeled precursor. For example, a synthetic methodology for producing labeled β-cyano-L-alanine was developed from L-serine, with the crucial step being cyanation with K¹³CN.[15][16] Another modern approach involves visible light-driven C(sp³)–H carboxylation using ¹³C-formate, which offers a cost-effective method for achieving high ¹³C-incorporation under mild conditions.[17]
Causality Behind Synthesis Choice: The selection of a synthetic route is driven by the need for high yield, stereochemical control (if synthesizing a specific enantiomer), and, most importantly, the prevention of isotopic scrambling—where the ¹³C label migrates to other positions in the molecule.[18] Enzymatic methods can also be employed for their high specificity, though chemical synthesis often provides greater scalability.[15]
Purity and Isotopic Enrichment Analysis
A self-validating system requires robust analytical techniques to confirm the identity and purity of the labeled compound before its use.
Key Analytical Techniques:
-
Mass Spectrometry (MS): Used to confirm the molecular weight and determine the isotopic enrichment. The mass spectrum will show a peak at 90.09 Da, and the absence of a significant peak at 89.09 Da confirms high isotopic incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is the gold standard for confirming the exact position of the label.[1] For DL-Alanine (2-¹³C), the spectrum will show a significantly enhanced signal for the C2 carbon (typically around 51.6 ppm in D₂O), confirming the label's location.[6][19] ¹H-NMR is used to verify the overall chemical structure and purity.
Experimental Protocol: Quality Control Validation of DL-Alanine (2-¹³C)
This protocol outlines a self-validating workflow to ensure the quality of the labeled material.
-
Visual Inspection: Confirm the material is a white, crystalline powder, free of discoloration or foreign matter.
-
Solubility Test: Dissolve a small, known quantity in deionized water. The solution should be clear and colorless, confirming expected solubility.
-
¹H NMR for Chemical Purity: a. Prepare a sample by dissolving ~5 mg of DL-Alanine (2-¹³C) in 0.5 mL of Deuterium Oxide (D₂O). b. Acquire a ¹H NMR spectrum. c. Validation: The spectrum should show two primary signals: a quartet for the α-proton (CH) and a doublet for the methyl protons (CH₃). The integration of these peaks should be in a 1:3 ratio. The absence of significant other peaks confirms chemical purity >98%.
-
Mass Spectrometry for Isotopic Enrichment: a. Prepare a dilute solution of the material for analysis via high-resolution MS (e.g., LC-MS/TOF or direct infusion). b. Validation: The resulting spectrum should be dominated by the [M+H]⁺ ion at m/z 91.09. The relative intensity of any peak at m/z 90.09 (unlabeled) should be less than 1%, confirming ≥99% isotopic enrichment.
-
Documentation: Record all results in a laboratory notebook, attaching spectra. This documentation validates the material for use in subsequent experiments.
QC Self-Validation Workflow Diagram
Caption: A self-validating QC workflow ensuring tracer integrity.
Core Application: Metabolic Flux Analysis
One of the primary applications of DL-Alanine (2-¹³C) is in tracing metabolic pathways to understand cellular physiology in both healthy and diseased states.
Mechanistic Principle of ¹³C Tracing
When cells are cultured in a medium where standard alanine is replaced with DL-Alanine (2-¹³C), the labeled amino acid is taken up and utilized in metabolic processes.[3] The ¹³C atom at the C2 position acts as a tracer. As alanine is converted to pyruvate, the label is transferred to the C2 position of pyruvate. This ¹³C-labeled pyruvate can then enter various pathways, and the distribution of the ¹³C label in downstream metabolites (e.g., Krebs cycle intermediates, other amino acids, lipids) can be measured by MS.[3][11] By analyzing the mass isotopomer distribution of these metabolites, researchers can deduce the relative activity or "flux" through different metabolic pathways.[11]
Experimental Protocol: ¹³C Tracing in Cultured Cells
This protocol provides a step-by-step guide for a typical metabolic labeling experiment.
-
Cell Culture Preparation: a. Culture mammalian cells (e.g., CHO, HEK293) to mid-log phase in standard culture medium. b. Prepare a labeling medium that is identical to the standard medium but lacks unlabeled alanine and is supplemented with a known concentration of sterile DL-Alanine (2-¹³C).
-
Labeling Experiment: a. Aspirate the standard medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). b. Add the pre-warmed ¹³C-labeling medium to the cells. Place cells back in the incubator. c. Causality: The switch to the labeling medium initiates the incorporation of the ¹³C tracer. Time-course experiments (e.g., collecting samples at 0, 1, 4, 8, 24 hours) are often performed to determine when metabolic steady-state is reached.[3]
-
Metabolite Extraction: a. At the desired time point, rapidly aspirate the medium and place the culture dish on dry ice. b. Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to quench all enzymatic activity instantly. c. Scrape the cells in the extraction solvent and collect the cell lysate in a microcentrifuge tube. d. Centrifuge at high speed at 4°C to pellet protein and cell debris. e. Collect the supernatant, which contains the polar metabolites.
-
Sample Analysis: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS). c. Analyze the samples, focusing on the mass shifts of key metabolites to determine ¹³C incorporation.
Metabolic Tracing Experimental Workflow
Caption: Workflow for a ¹³C metabolic flux experiment.
Concluding Remarks and Future Directions
DL-Alanine (2-¹³C) is more than just a chemical reagent; it is a precision tool that enables researchers to ask and answer complex questions about biological systems. Its value is intrinsically linked to its verified purity and specific isotopic labeling, which together provide the foundation for trustworthy and reproducible scientific inquiry. As analytical instrumentation continues to improve in sensitivity and resolution, the applications for specifically labeled compounds like DL-Alanine (2-¹³C) will undoubtedly expand, particularly in the fields of personalized medicine, drug development, and diagnostics, where understanding metabolic reprogramming is paramount.
References
- AHB Global. (2024).
- AHB Global. (2025). All You Need to Know About DL-Alanine.
- MedChemExpress. DL-Alanine (DL-2-Aminopropionic acid).
- Crown, S. B., & Antoniewicz, M. R. (2013).
- Furukawa, Y., et al. (2021). Synthesis of 13C-enriched amino acids with 13C-depleted insoluble organic matter in a formose-type reaction in the early solar system. PMC, NIH.
- PharmaCompass.
- Cambridge Isotope Labor
- Vanderbilt University. (n.d.).
- National Center for Biotechnology Information. (n.d.). DL-alanine.
- ChemPep Inc. Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics.
- MedchemExpress.com. L-Alanine-1- 13 C.
- ChemicalBook. DL-Alanine(302-72-7) 13C NMR spectrum.
- Acg Publications. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine.
- Allen, K. N., & Imperiali, B. (2019).
- Cambridge Isotope Laboratories, Inc. Stable Isotope-Labeled Protected Amino Acids.
- ResearchGate. (2017). (PDF) Synthesis of 13C labeled β-cyano-ʟ-alanine.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of DL-Alanine in Pharmaceutical Synthesis and Development.
- ChemRxiv. (2022). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)
- Cambridge Isotope Laboratories, Inc. Stable Isotope-Labeled and Unlabeled Amino Acids.
- Templeton, L. G., et al. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS.
- Stoklosa, P. J., & Chaiken, I. (2008).
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Isotopic Purity of DL-ALANINE (2-13C)
Abstract
The precise determination of isotopic purity is a cornerstone of research employing stable isotope-labeled compounds. For DL-Alanine (2-¹³C), a molecule pivotal in metabolic research, proteomics, and drug development, verifying its isotopic enrichment is not merely a quality control step but a prerequisite for data integrity.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, methodologies, and validation of isotopic purity analysis for DL-Alanine (2-¹³C). We will delve into the two primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—offering field-proven insights, step-by-step protocols, and the causal logic behind experimental choices to ensure scientifically robust and trustworthy results.
The Imperative of Isotopic Purity
Stable Isotope-Labeled (SIL) compounds, such as DL-Alanine (2-¹³C), are indispensable tools that act as tracers in biological systems.[2] They allow scientists to follow the metabolic fate of molecules without interfering with biological processes, a distinct advantage over radioactive isotopes.[3] The core premise of any tracer experiment is the ability to distinguish the labeled compound from its endogenous, unlabeled counterpart.
The isotopic purity , defined as the percentage of the labeled isotope at a specific atomic position, is the most critical parameter of a SIL compound. An inaccurately characterized isotopic purity can lead to significant errors in:
-
Metabolic Flux Analysis: Miscalculation of pathway activities and turnover rates.[4]
-
Quantitative Proteomics: Inaccurate protein quantification when used as an internal standard.
-
Pharmacokinetic Studies: Erroneous determination of absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
Therefore, a robust, self-validating analytical approach is essential to confirm the specifications provided by suppliers, which typically list isotopic purity at ≥98%.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative View
NMR spectroscopy is a powerful, non-destructive technique for determining isotopic purity. It provides direct, quantitative information about the specific location and abundance of the ¹³C isotope within the alanine molecule.
The Underlying Principle
The analysis hinges on the fact that the ¹³C nucleus has a nuclear spin (I=½) and is NMR-active, while the far more abundant ¹²C nucleus is not. By acquiring a ¹³C NMR spectrum, we can directly observe and quantify the signal from the enriched C-2 position.
Alternatively, high-resolution ¹H NMR can be used. The proton attached to the C-2 carbon will be split into a doublet by the attached ¹³C nucleus (a phenomenon known as ¹J-coupling). The unenriched molecules, containing ¹²C at the C-2 position, will show a singlet for this proton. The ratio of the doublet (representing the ¹³C-labeled portion) to the singlet provides a measure of isotopic enrichment.
Experimental Protocol: Quantitative ¹³C NMR
Causality Behind Choices: This protocol is designed for accurate quantification. A long relaxation delay is critical to allow all nuclei to return to equilibrium before the next pulse, preventing signal saturation that would skew integration values. Proton decoupling simplifies the spectrum by removing C-H splitting, collapsing the signal into a sharp singlet for easier integration.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of DL-Alanine (2-¹³C) and dissolve it in 0.6-0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (Example: 500 MHz Spectrometer):
-
Tune and match the ¹³C probe.
-
Set the sample temperature, typically to 298 K (25 °C).
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
-
Key Acquisition Parameters for Quantitation:
-
Pulse Program: A simple pulse-acquire sequence (e.g., zgpg30) is sufficient.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the carbon nuclei. For small molecules like alanine, a delay of 30-60 seconds is often a safe starting point.
-
Pulse Angle: Use a 30° or 45° pulse angle instead of 90° to reduce the necessary relaxation delay.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for accurate integration.
-
-
Data Processing & Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the area of the signal corresponding to the C-2 carbon (¹³C enriched) and the C-3 (methyl) carbon, which should be at natural abundance (1.1%).
-
The isotopic purity is calculated using the following principle: The ratio of the enriched C-2 signal to the natural abundance C-3 signal, corrected for the natural 1.1% abundance, gives the enrichment factor.
-
Data Presentation & Interpretation
The expected chemical shifts for alanine in D₂O are approximately:
-
C-1 (Carboxyl): ~176 ppm
-
C-2 (Alpha-carbon): ~51 ppm
-
C-3 (Methyl): ~17 ppm
Table 1: Example ¹³C NMR Data for Isotopic Purity Calculation
| Carbon Position | Chemical Shift (ppm) | Normalized Integral |
| C-2 (¹³C Enriched) | ~51 | 90.0 |
| C-3 (Natural Abundance) | ~17 | 1.0 |
Calculation: Isotopic Purity (%) = (Integral of C-2 / Integral of C-3) / (1 / 0.011) * 100 Isotopic Purity (%) = (90.0 / 1.0) * 0.011 * 100 ≈ 99.0%
This result indicates that 99% of the alanine molecules in the sample are labeled with ¹³C at the C-2 position.
NMR Workflow Diagram
Caption: Workflow for ¹³C NMR-based isotopic purity determination.
High-Resolution Mass Spectrometry (HRMS): A Mass-Based Approach
Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly HRMS, is an orthogonal and highly sensitive technique for verifying isotopic purity.[4]
The Underlying Principle
MS separates molecules based on their mass-to-charge (m/z) ratio. DL-Alanine has a monoisotopic mass of 89.0477 g/mol . The incorporation of one ¹³C atom in place of a ¹²C atom results in a mass shift of +1.00335 Da.[7] Therefore, DL-Alanine (2-¹³C) will have a distinct m/z value (M+1) from its unlabeled counterpart (M+0). HRMS instruments (e.g., Orbitrap, TOF) can easily resolve these isotopologues.
A Critical Consideration: Natural Isotopic Abundance A self-validating protocol must account for the natural abundance of isotopes. Unlabeled alanine naturally contains ¹³C (at ~1.1% for each carbon), ¹⁵N, and ²H isotopes, which also contribute to the M+1 and M+2 peaks in the mass spectrum.[8][9] Failure to correct for this natural distribution will lead to an overestimation of the isotopic purity.
Experimental Protocol: LC-HRMS
Causality Behind Choices: LC is used to separate the analyte of interest from any potential impurities that might have similar masses (isobaric interferences). HRMS is chosen for its ability to provide accurate mass measurements, confirming the elemental composition and resolving the isotopologue peaks with high confidence.[9]
-
Sample Preparation:
-
Prepare a stock solution of DL-Alanine (2-¹³C) in a suitable solvent (e.g., water or methanol) at a concentration of ~1 mg/mL.
-
Perform serial dilutions to a final concentration suitable for MS analysis (e.g., 1-10 µg/mL).
-
-
LC Method:
-
Column: A reverse-phase C18 or a HILIC column can be used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
-
HRMS Method (Positive ESI Mode):
-
Acquisition Mode: Full scan mode with a mass range covering the expected m/z of alanine (e.g., m/z 70-150).
-
Resolution: Set to a high value (e.g., ≥60,000) to ensure baseline separation of isotopologues.[10]
-
Ionization Source: Electrospray Ionization (ESI) is standard for amino acids.
-
-
Data Processing & Analysis:
-
Extract the ion chromatogram for the protonated molecule of unlabeled alanine ([M+H]⁺, m/z 90.0550) and the labeled alanine ([M+1+H]⁺, m/z 91.0583).
-
Obtain the mass spectrum corresponding to the chromatographic peak.
-
Record the intensities of the M+0 and M+1 peaks.
-
Apply a correction for natural isotopic abundance. A unified equation has been proposed for this calculation.[8] The isotopic purity (IP) can be calculated as: IP (%) = [I(M+1) - I(M+0) * R] / [I(M+1) + I(M+0) * (1-R)] * 100 Where:
-
I(M+1) is the intensity of the labeled peak.
-
I(M+0) is the intensity of the unlabeled peak.
-
R is the theoretical ratio of the natural M+1 to M+0 abundance for unlabeled alanine.
-
-
Data Presentation & Interpretation
Table 2: Example HRMS Data for Isotopic Purity Calculation
| Isotopologue | Observed m/z | Relative Intensity |
| M+0 | 90.0550 | 1.0 |
| M+1 | 91.0583 | 99.0 |
Assuming the natural M+1/M+0 ratio (R) for alanine is ~3.3%, the corrected purity would be calculated based on the raw intensities. The high intensity of the M+1 peak relative to the M+0 peak qualitatively confirms high enrichment.
MS Workflow Diagram
Caption: Workflow for LC-HRMS-based isotopic purity determination.
Method Validation and Trustworthiness
To ensure the trustworthiness of the results, the analytical method itself must be validated.[11][12] This involves:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a given range.
-
Accuracy: Closeness of the measured value to a known true value. This can be assessed using certified reference materials if available.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
A comprehensive methodology for validating isotopic analyses by mass spectrometry has been developed, providing a framework for ensuring data quality in stable-isotope labeling experiments.[10][11]
Conclusion
Determining the isotopic purity of DL-Alanine (2-¹³C) is a critical step for ensuring the integrity of research in which it is used. Both NMR and HRMS are powerful, complementary techniques capable of providing accurate and reliable quantification of isotopic enrichment. NMR offers a direct, non-destructive measurement of the ¹³C label at its specific location, while HRMS provides exceptional sensitivity and mass accuracy. A thorough understanding of the principles behind each technique, coupled with carefully executed, self-validating protocols that account for factors like relaxation times in NMR and natural isotopic abundance in MS, is paramount for any scientist leveraging the power of stable isotope tracers.
References
-
Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: ResearchGate URL: [Link]
-
Title: and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes Source: ResearchGate URL: [Link]
-
Title: 13C n.m.r. study of L-alanine peptides Source: Taylor & Francis Online URL: [Link]
-
Title: Stable carbon isotopologues of alanine. The filled circles indicate... Source: ResearchGate URL: [Link]
-
Title: Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy Source: Medical NMR Metabolomics Platform of Strasbourg URL: [Link]
-
Title: A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments Source: ResearchGate URL: [Link]
-
Title: Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments Source: PubMed URL: [Link]
-
Title: 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices Source: PubMed URL: [Link]
-
Title: Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: Development and validation of an analytical method for the determination of lead isotopic composition using ICP-QMS Source: SciELO México URL: [Link]
-
Title: Appendix A: Calibration of alanine standards for SSIR Measurements Source: Caltech URL: [Link]
-
Title: NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions Source: ACS Publications URL: [Link]
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Title: Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry Source: ACS Publications URL: [Link]
-
Title: 13 C NMR spectra (ppm) of L-and D-isoleucine Source: ResearchGate URL: [Link]
-
Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine +... Source: ResearchGate URL: [Link]
-
Title: Stable Isotope Analysis Techniques: Powerful Analytical Tools for Various Fields Source: Stanford Advanced Materials URL: [Link]
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Title: Stable Isotope Standards for Clinical Mass Spectrometry Source: Chemie Brunschwig URL: [Link]
-
Title: 13C NMR Chemical Shift Source: Oregon State University URL: [Link]
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Navigating the Isotopic Landscape: A Technical Guide to Sourcing and Applying DL-Alanine (2-¹³C)
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research and drug development, the ability to trace the fate of molecules is paramount. Stable isotope-labeled compounds, such as DL-Alanine (2-¹³C), serve as powerful tools, offering a non-radioactive means to elucidate complex biochemical pathways and pharmacokinetic profiles. This guide, designed for the discerning researcher, provides a comprehensive overview of the commercial landscape for DL-Alanine (2-¹³C), detailed technical considerations for its procurement, and robust, field-proven protocols for its application in key research areas.
The Significance of Positional Carbon-13 Labeling
DL-Alanine is a racemic mixture of the D- and L-isomers of the amino acid alanine. The specific incorporation of a carbon-13 (¹³C) isotope at the second carbon (C2) position provides a unique spectroscopic and mass spectrometric signature. This positional labeling is crucial for several reasons:
-
Metabolic Pathway Elucidation: The C2 carbon of alanine is a key node in central carbon metabolism, participating in pathways such as glycolysis, gluconeogenesis, and the citric acid (TCA) cycle. Tracing the ¹³C label from this position allows researchers to map the flow of carbon through these interconnected networks.[1][2]
-
Enhanced Specificity in NMR and Mass Spectrometry: The mass shift of +1 Dalton imparted by the ¹³C isotope allows for clear differentiation from the natural abundance ¹²C-alanine. In Nuclear Magnetic Resonance (NMR) spectroscopy, the ¹³C nucleus provides distinct signals that can be used to probe molecular structure and dynamics.[3][4]
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: Incorporating a stable isotope label into a drug candidate or a related biomolecule enables precise tracking of its absorption, distribution, metabolism, and excretion (ADME) profile.
The Commercial Supplier Landscape: A Comparative Analysis
The quality and reliability of isotopically labeled compounds are critical for the validity of experimental results. Several reputable commercial suppliers offer DL-Alanine (2-¹³C). When selecting a supplier, researchers should meticulously evaluate key specifications.
Below is a comparative table of prominent suppliers and their typical product specifications. It is imperative to always request a lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.
| Supplier | Product Number (Example) | Isotopic Purity | Chemical Purity | Available Documentation |
| Sigma-Aldrich | (Example: 486779 for L-Alanine-2-¹³C) | ≥99 atom % ¹³C[5] | ≥98% (HPLC) | Certificate of Analysis, Safety Data Sheet |
| Cambridge Isotope Laboratories, Inc. (CIL) | CLM-115-PK[6] | 99%[6] | Not explicitly stated, inquire for CoA | Technical Data Sheet, Certificate of Analysis[6] |
| Creative Peptides | L-Iso-0024[7] | 98%[7] | 98%[7] | Product Webpage with Basic Specifications[7] |
Expert Insight: While isotopic purity is a primary consideration, the chemical purity is equally important to avoid introducing confounding variables into your experiments. Always scrutinize the CoA for any reported impurities and their levels. For quantitative applications, a higher isotopic enrichment (≥99%) is strongly recommended to maximize signal-to-noise and minimize interference from the unlabeled species.
Caption: A streamlined workflow for selecting a commercial supplier of DL-Alanine (2-¹³C).
Core Applications and Detailed Experimental Protocols
The utility of DL-Alanine (2-¹³C) spans several key research domains. Here, we provide detailed, self-validating protocols for two primary applications: ¹³C-Metabolic Flux Analysis (MFA) and NMR-based metabolomics.
¹³C-Metabolic Flux Analysis (MFA) using LC-MS
Principle: MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a ¹³C-labeled substrate, such as DL-Alanine (2-¹³C), and analyzing the resulting mass isotopomer distribution of downstream metabolites using mass spectrometry, one can deduce the active metabolic pathways and their relative contributions.[2][8][9]
Experimental Protocol: Cell Culture Labeling and Metabolite Extraction
-
Cell Culture Preparation: Plate cells at a desired density and allow them to reach the desired confluency or growth phase.
-
Media Formulation: Prepare a custom culture medium that is deficient in unlabeled alanine. This is crucial to maximize the incorporation of the labeled tracer.
-
Tracer Introduction: Replace the standard medium with the custom medium supplemented with a known concentration of DL-Alanine (2-¹³C). The concentration will depend on the specific cell line and experimental goals but is typically in the physiological range.
-
Isotopic Steady State: Incubate the cells for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is no longer changing. This duration needs to be empirically determined for each cell line and experimental condition.
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and organic solvent compatible with your chromatography method).
-
-
LC-MS Analysis: Analyze the mass isotopomer distributions of key metabolites (e.g., pyruvate, lactate, TCA cycle intermediates) using a high-resolution mass spectrometer coupled with liquid chromatography.[10]
Caption: A schematic representation of the experimental workflow for ¹³C-Metabolic Flux Analysis.
NMR-Based Metabolomics
Principle: NMR spectroscopy can be used to identify and quantify metabolites in complex biological samples. The use of ¹³C-labeled compounds enhances the detection and resolution of specific metabolites and provides valuable information about their structure and connectivity.[4][11]
Experimental Protocol: Sample Preparation for NMR Analysis
-
Sample Collection: Collect biological samples (e.g., cell extracts, biofluids) that have been exposed to DL-Alanine (2-¹³C).
-
Protein Precipitation (for cell extracts): For intracellular metabolite analysis, it is often necessary to remove proteins. This can be achieved by adding a cold solvent like methanol or acetonitrile, followed by centrifugation.
-
Lyophilization: Freeze-dry the sample to remove all water and organic solvents. This concentrates the metabolites and allows for resuspension in a deuterated solvent for NMR analysis.
-
Resuspension: Reconstitute the dried sample in a known volume of a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
pH Adjustment: Adjust the pH of the sample to a standardized value (e.g., pH 7.0) to ensure consistent chemical shifts of pH-sensitive metabolites.[12]
-
Transfer to NMR Tube: Transfer the final sample to a high-quality NMR tube.
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Specific pulse sequences, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the ¹H and ¹³C signals, providing unambiguous identification of the labeled metabolites.[13]
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating systems. For instance, in ¹³C-MFA, the redundancy in the mass isotopomer data allows for statistical assessment of the goodness-of-fit of the metabolic model to the experimental data.[8] In NMR-based metabolomics, the use of internal standards and standardized sample preparation procedures ensures the reproducibility and accuracy of the results. The clear spectroscopic signatures of ¹³C-labeled compounds provide a high degree of confidence in metabolite identification.
Conclusion
DL-Alanine (2-¹³C) is a versatile and powerful tool for researchers in the life sciences. By carefully selecting a reputable commercial supplier and adhering to rigorous and well-validated experimental protocols, scientists can confidently trace metabolic pathways and gain critical insights into cellular physiology and drug disposition. This guide provides a foundational framework for the successful implementation of DL-Alanine (2-¹³C) in your research endeavors, empowering you to navigate the isotopic landscape with precision and confidence.
References
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Metallo, C. M., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(5), 531–540. [Link]
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Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. [Link]
-
Ye, T., et al. (2010). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. Analytical chemistry, 82(11), 4496–4502. [Link]
-
Lane, A. N., et al. (2017). 15N‐NMR-Based Approach for Amino Acids-Based 13C‐Metabolic Flux. Analytical Chemistry, 89(4), 2346–2353. [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189–201. [Link]
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Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1–11. [Link]
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Karlstaedt, A., et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 734364. [Link]
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London, R. E. (1982). 13C n.m.r. study of L-alanine peptides. International journal of peptide and protein research, 20(5), 404–413. [Link]
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Edison, A. S., et al. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Methods in molecular biology (Clifton, N.J.), 2037, 79–96. [Link]
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Creative Peptides. Supplier of Bird, Poultry & Animal Food from New York, United States. [Link]
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Wishart, D. S. (2019). Practical Guidelines to 13C-based NMR Metabolomics. ResearchGate. [Link]
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Choi, J., & Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in microbiology, 10, 87. [Link]
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An In-depth Technical Guide to the Natural Abundance of ¹³C in Alanine for Researchers, Scientists, and Drug Development Professionals
Abstract
The natural abundance of the stable isotope carbon-13 (¹³C) within endogenous molecules offers a powerful, yet often underutilized, analytical window into the intricate workings of metabolic systems. This technical guide provides a comprehensive exploration of the natural ¹³C abundance in the non-essential amino acid alanine. We delve into the fundamental principles governing isotopic fractionation in alanine's biosynthetic pathways, detail robust analytical methodologies for its quantification, and present a critical overview of its applications in metabolic research, nutritional science, and the pharmaceutical industry. This document is intended to serve as a practical and theoretical resource for researchers seeking to leverage the subtle isotopic signatures of alanine as a high-fidelity biomarker and a tracer of metabolic flux.
The Significance of Natural ¹³C Abundance in Alanine: A Window into Metabolic Provenance
Carbon exists primarily as the light isotope ¹²C, with the heavier, stable isotope ¹³C constituting approximately 1.1% of all carbon atoms.[1][2] While this percentage may seem small, subtle variations in the ¹³C/¹²C ratio, arising from kinetic isotope effects (KIEs) during enzymatic reactions, can provide a wealth of information about the origin and metabolic history of a molecule.[3][4] This isotopic signature, often expressed in delta notation (δ¹³C) in parts per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard, acts as a "carbon fingerprint."[5]
Alanine, a central hub in carbon and nitrogen metabolism, is particularly informative in this regard. Its primary route of synthesis is the reversible transamination of pyruvate, a key end-product of glycolysis, catalyzed by alanine aminotransferase (ALT).[6][7] Consequently, the δ¹³C value of alanine is intrinsically linked to the isotopic composition of its precursor glucose and the enzymatic fractionations that occur during glycolysis and the ALT reaction itself. This direct link makes the natural ¹³C abundance of alanine a sensitive indicator of carbohydrate metabolism and overall metabolic status.
The Biochemical Basis of ¹³C Abundance in Alanine: A Journey of Isotopic Fractionation
The δ¹³C value of alanine is not a static property but rather the culmination of isotopic fractionation events at each step of its biosynthesis. Understanding these fractionations is crucial for the accurate interpretation of measured δ¹³C values.
The Isotopic Signature of the Carbon Source: C₃ vs. C₄ Photosynthesis
The journey of carbon into alanine begins with photosynthesis. Plants are broadly categorized into two main photosynthetic pathways, C₃ and C₄, which exhibit distinct carbon isotope fractionation.[8][9]
-
C₃ Plants: These plants, which include wheat, rice, and soybeans, discriminate more significantly against ¹³CO₂, resulting in tissues with more negative δ¹³C values, typically ranging from -24‰ to -34‰.
-
C₄ Plants: Plants like corn and sugarcane are less discriminatory and have tissues with less negative δ¹³C values, generally between -9‰ and -17‰.
This fundamental difference in the isotopic composition of primary producers is propagated through the food web and is a primary determinant of the bulk δ¹³C value of an organism's tissues, including its alanine pool.
Isotopic Fractionation during Glycolysis
The conversion of glucose to pyruvate via glycolysis involves a series of enzymatic steps, some of which are associated with kinetic isotope effects that can alter the ¹³C distribution in the resulting pyruvate. While the KIEs of individual glycolytic enzymes are generally small, their cumulative effect can be significant.[1][7] Key regulatory enzymes in glycolysis, such as hexokinase, phosphofructokinase-1 (PFK-1), and pyruvate kinase, are potential sites of isotopic fractionation.[10] The overall impact of these KIEs on the δ¹³C of pyruvate is an area of ongoing research, but it is understood that they contribute to the final isotopic signature of alanine.[1]
The Alanine Aminotransferase (ALT) Reaction: A Key Fractionation Step
The final step in alanine biosynthesis is the reversible transfer of an amino group from glutamate to pyruvate, catalyzed by ALT. This reaction is a significant site of carbon isotope fractionation. Computational models predict that the equilibrium of the ALT reaction favors the enrichment of ¹³C in the C2 position of pyruvate relative to the C2 position of alanine by approximately 9‰.[6] This fractionation at a specific atomic position underscores the importance of not only the bulk δ¹³C value of alanine but also its intramolecular isotopic distribution.
Diagram 1: Biosynthetic Pathway and Isotopic Fractionation of Alanine
Caption: The biosynthetic pathway of alanine, highlighting the key stages of isotopic fractionation.
Quantitative Data: δ¹³C Values of Alanine from Various Sources
The δ¹³C value of alanine can vary significantly depending on its origin. The following table summarizes typical δ¹³C values from different sources, providing a reference for researchers.
| Source Category | Specific Source | Typical δ¹³C Value of Alanine (‰) | Reference(s) |
| Commercial Standards | Alfa Aesar | -19.4 ± 0.1 | [8] |
| VWR | -20.0 ± 0.2 | [8] | |
| Strecker Synthesis | -32.9 ± 0.2 | [8] | |
| Human Tissues | Red Blood Cells (low sugar intake) | ~ -22 to -20 | [6] |
| Red Blood Cells (high sugar intake) | ~ -19 to -17 | [6] | |
| Serum (post-LPS injection) | Enriched in ¹³C | [2] | |
| Food & Supplements | Spirulina (C₃ metabolism) | -32.3 to -21.8 | [8] |
| Spirulina (with C₄ excipients) | -17.4 to -16.7 | [8] | |
| Meteoritic | Murchison Meteorite | +27 to +41 | [11] |
Analytical Methodologies: A Guide to Accurate Measurement
The precise and accurate measurement of the natural ¹³C abundance in alanine requires specialized analytical techniques. The two primary methods employed are Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for bulk isotopic analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for position-specific isotope analysis (PSIA).
Bulk Isotopic Analysis via GC-C-IRMS
GC-C-IRMS is the gold standard for determining the bulk δ¹³C value of individual amino acids from complex biological matrices.
Diagram 2: Experimental Workflow for GC-C-IRMS Analysis of Alanine
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The Metabolic Duality of DL-Alanine: A Technical Guide for Drug Development
Executive Summary
DL-alanine is frequently viewed in basic chemistry as a simple racemic mixture. However, in biological systems, it represents two distinct pharmacological entities: L-alanine , a fundamental bioenergetic shuttle, and D-alanine , a potent neuromodulator and bacterial biomarker.
This guide dissects the metabolic divergence of DL-alanine, providing researchers with the mechanistic grounding required to utilize this amino acid in metabolic profiling, antibiotic development, and neuropsychiatric drug discovery.
Part 1: The Stereochemical Divergence
Upon administration, the mammalian system does not treat DL-alanine as a monolith. It undergoes immediate metabolic partitioning .
L-Alanine: The Bioenergetic Shuttle
L-alanine is proteinogenic and central to nitrogen transport. Its primary fate is the Glucose-Alanine (Cahill) Cycle , facilitating the non-toxic transport of ammonia from muscle to liver while sustaining gluconeogenesis.[1][2]
D-Alanine: The Signaling & Oxidative Pathway
Mammals lack the enzyme alanine racemase (ubiquitous in bacteria), meaning they cannot efficiently convert L- to D-alanine endogenously. Consequently, D-alanine is treated as a signaling molecule or a metabolic byproduct.
-
Degradation: Oxidized by D-amino acid oxidase (DAAO) , primarily in the kidney and brain peroxisomes.
-
Signaling: Acts as a co-agonist at the NMDA receptor (glycine site), influencing synaptic plasticity.[3]
-
Origin: Primarily derived from the gut microbiome or exogenous intake.
Part 2: Detailed Metabolic Pathways
The L-Alanine Axis: The Cahill Cycle
The physiological priority for L-alanine is the maintenance of glycemic control and nitrogen balance.
Mechanism:
-
Muscle: Pyruvate (from glycolysis) undergoes transamination via Alanine Transaminase (ALT) to form L-alanine, accepting an amino group from glutamate.[2]
-
Transport: L-alanine enters the bloodstream.[1]
-
Liver: Hepatocytes reverse the reaction. L-alanine is converted back to pyruvate (entering gluconeogenesis) and glutamate (entering the Urea Cycle).[1][4]
The D-Alanine Axis: DAAO and NMDA Modulation
D-alanine bypasses protein synthesis. Its clearance is governed by oxidative deamination.
Mechanism:
-
Oxidation: DAAO converts D-alanine into pyruvate, hydrogen peroxide (
), and ammonia.-
Reaction:
-
-
Neuromodulation: Before degradation, synaptic D-alanine binds to the NR1 subunit of NMDA receptors, modulating excitatory transmission. This pathway is a target for schizophrenia therapeutics (DAAO inhibitors).
Visualization: The Metabolic Divergence of DL-Alanine
Figure 1: The metabolic bifurcation of DL-alanine. L-isomer drives energy cycles; D-isomer drives signaling and oxidative byproducts.
Part 3: Experimental Protocols for Researchers
Distinguishing between enantiomers is critical. Standard assays often fail to differentiate, leading to confounded data.
Protocol A: High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization
Objective: Quantify D- vs. L-alanine ratios in plasma or tissue culture. Causality: Amino acids lack chromophores and are chiral. We use o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC) to create fluorescent, diastereomeric derivatives that separate on achiral columns.
Materials:
-
Reagents: OPA, NAC, Borate buffer (pH 9.5).
-
Column: C18 Reverse Phase (achiral).
-
Detector: Fluorescence (Ex: 340nm, Em: 450nm).
Step-by-Step Workflow:
-
Sample Prep: Deproteinize sample using methanol (1:3 ratio). Centrifuge at 12,000g for 10 min.
-
Derivatization: Mix 10 µL supernatant with 10 µL OPA/NAC reagent. Incubate for 2 minutes at room temperature.
-
Note: Reaction timing is critical; OPA derivatives are unstable.
-
-
Separation: Inject onto C18 column.
-
Mobile Phase A: 50mM Sodium Acetate (pH 5.9).
-
Mobile Phase B: Methanol/Acetonitrile.
-
-
Elution Order: The L-isomer derivative is more polar and typically elutes before the D-isomer derivative due to the steric interaction with the L-cysteine moiety in the derivatizing agent.
Protocol B: D-Amino Acid Oxidase (DAAO) Activity Assay
Objective: Screen for DAAO inhibitors (Schizophrenia drug discovery) or measure D-alanine burden.
Causality: DAAO produces
Workflow:
-
Substrate: Prepare 50 mM D-alanine solution.
-
Enzyme Mix: Recombinant human DAAO + Horseradish Peroxidase (HRP) + Amplex Red (fluorogenic probe).
-
Reaction: Add candidate inhibitor or tissue lysate.
-
Measurement: Monitor fluorescence at Ex/Em 530/590 nm.
-
Validation: Specificity is confirmed by adding a specific DAAO inhibitor (e.g., sodium benzoate) which should abolish the signal.
-
Part 4: Drug Development Implications[6][7][8][9][10]
Antibiotics: Targeting Alanine Racemase (Alr)
Bacteria require D-alanine for peptidoglycan cross-linking (cell wall strength).[5] They synthesize it from L-alanine using Alanine Racemase (Alr) .[6][7]
-
Strategy: Inhibit Alr to starve bacteria of D-alanine, causing cell wall lysis.
-
Target: Mycobacterium tuberculosis and other Gram-positives.
-
Drug Example: Cycloserine (structural analog of D-alanine).[8]
-
Toxicity Note: Cycloserine has CNS side effects because it crosses the blood-brain barrier and antagonizes mammalian NMDA receptors (mimicking D-alanine's binding profile).
CNS Disorders: DAAO Inhibition
In Schizophrenia, NMDA receptor hypofunction is observed.
-
Strategy: Inhibit DAAO to prevent the breakdown of D-alanine (and D-serine).[9]
-
Outcome: Elevated synaptic D-alanine levels
Enhanced NMDA receptor activation Improved cognitive function. -
Challenge: D-alanine can be nephrotoxic at high levels due to oxidative stress (
production) in the kidney proximal tubules.
Quantitative Comparison of Metabolic Fates
| Feature | L-Alanine | D-Alanine |
| Primary Enzyme | Alanine Transaminase (ALT) | D-Amino Acid Oxidase (DAAO) |
| Location | Liver, Muscle (Cytosol) | Kidney, Brain (Peroxisomes) |
| Product | Pyruvate (Gluconeogenic) | Pyruvate + |
| Protein Synthesis | Yes (Proteinogenic) | No (Excluded) |
| Receptor Binding | None (Metabolic only) | NMDA Receptor (Co-agonist) |
| Clinical Relevance | Metabolic Syndrome, Gluconeogenesis | Schizophrenia, Antibiotics, Kidney Disease |
References
-
Glucose-Alanine Cycle & Bioenergetics
-
D-Alanine & NMDA Receptor Modulation
- Title: D-Serine and D-Alanine Regulate Adaptive Foraging Behavior in Caenorhabditis elegans via the NMDA Receptor
- Source: Journal of Neuroscience (NIH)
-
URL:[Link]
-
DAAO & Schizophrenia
-
Antibiotic Targeting (Alanine Racemase)
-
Analytical Methods (HPLC)
- Title: Compound-Specific Nitrogen Isotope Analysis of D-Alanine, L-Alanine, and Valine
- Source: Analytical Chemistry (ACS)
-
URL:[Link]
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Chiral Crossroads: A Technical Guide to the Biochemical Dichotomy of D- and L-Alanine
Abstract
In the world of biochemistry, chirality often dictates function. The subtle yet profound difference between enantiomers can lead to vastly different biological roles. This technical guide provides an in-depth exploration of the biochemical distinctions between D-alanine and L-alanine, two enantiomers of the same amino acid that occupy remarkably different, yet equally vital, niches in the biological landscape. Tailored for researchers, scientists, and drug development professionals, this document delves into the structural nuances, metabolic pathways, physiological significance, and analytical methodologies pertinent to these fascinating molecules. Through a synthesis of established knowledge and field-proven insights, we aim to provide a comprehensive resource that elucidates the causality behind their divergent biochemical fates and equips researchers with the practical knowledge to investigate them.
The Fundamental Divide: Structure and Physicochemical Properties
Alanine, a non-polar, aliphatic α-amino acid, is structurally simple, possessing a methyl group as its side chain.[1] However, the tetrahedral arrangement of substituents around the α-carbon gives rise to two non-superimposable mirror images: D-alanine and L-alanine.[2] This stereoisomerism is the cornerstone of their distinct biochemical identities.
While sharing the same chemical formula (C3H7NO2) and molecular weight, their spatial configurations lead to differences in their interaction with polarized light and, more importantly, with chiral biological molecules such as enzymes and receptors.[2]
| Property | L-Alanine | D-Alanine | Reference |
| Configuration | Levorotatory (left-handed) | Dextrorotatory (right-handed) | [2][3] |
| Primary Biological Role | Protein synthesis | Bacterial cell wall synthesis, Neuromodulation | [1][2] |
| Abundance in Humans | High, a fundamental component of proteins | Low, primarily from gut microbiota and diet | [4][5] |
| Metabolic Enzymes | Alanine Transaminase, Alanine Dehydrogenase | Alanine Racemase, D-Amino Acid Oxidase | [6][7][8] |
The Canonical Pathway: L-Alanine Metabolism and its Central Role in Energy Homeostasis
L-alanine is one of the 20 proteinogenic amino acids, making it a fundamental building block of proteins in all domains of life.[1] Beyond its structural role, L-alanine is a key player in intermediary metabolism, particularly in the transport of nitrogen and carbon between tissues.
The Glucose-Alanine Cycle: An Inter-Organ Metabolic Loop
A critical function of L-alanine is its participation in the glucose-alanine cycle, a vital pathway for transporting amino groups from muscle to the liver in a non-toxic form.[9] During periods of fasting or prolonged exercise, muscle protein is broken down, releasing amino acids. The amino groups are transferred to pyruvate, a product of glycolysis, to form L-alanine, a reaction catalyzed by alanine aminotransferase (ALT) .[7]
L-alanine is then released into the bloodstream and transported to the liver. In the liver, ALT catalyzes the reverse reaction, converting L-alanine back to pyruvate and transferring the amino group to α-ketoglutarate to form glutamate. The pyruvate can then be used for gluconeogenesis to produce glucose, which is released back into the bloodstream to fuel tissues like muscle.[7][9][10] The glutamate enters the urea cycle for the safe disposal of the amino group.[9]
Caption: Figure 1: The Glucose-Alanine Cycle.
Biosynthesis and Degradation of L-Alanine
L-alanine can be synthesized from pyruvate via reductive amination, a two-step process involving glutamate dehydrogenase and an aminotransferase. Its degradation is primarily through the action of alanine aminotransferase, which converts it back to pyruvate. This pyruvate can then enter the citric acid cycle for complete oxidation or be used as a substrate for gluconeogenesis.[11]
The Unconventional Player: D-Alanine's Specialized Functions
While L-amino acids form the basis of the protein world, D-amino acids have carved out essential roles in specific biological contexts. D-alanine, in particular, is a critical component of bacterial cell walls and is increasingly recognized for its physiological relevance in mammals.[5][12]
A Cornerstone of Bacterial Survival: D-Alanine in Peptidoglycan
The bacterial cell wall owes its structural integrity to peptidoglycan, a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptides. D-alanine is an indispensable component of these peptide side chains, typically found at the terminal positions.[8] The presence of D-amino acids provides resistance to degradation by most proteases, which are generally specific for L-amino acids.
The synthesis of D-alanine in bacteria is catalyzed by the enzyme alanine racemase , which facilitates the interconversion of L-alanine and D-alanine.[2] This enzyme is a key target for antibiotics, as its inhibition disrupts peptidoglycan synthesis, leading to cell lysis.
Caption: Figure 2: Alanine Racemase Mechanism.
The catalytic mechanism of PLP-dependent alanine racemases involves the formation of an external aldimine with the amino acid substrate, followed by the abstraction of the α-proton to form a quinonoid intermediate.[1] The subsequent addition of a proton to the opposite face of the α-carbon results in the formation of the D-alanine external aldimine, which is then released.[1]
D-Alanine in Mammals: A Gut-Brain Connection
While not synthesized endogenously in large amounts, D-alanine is present in mammals, primarily originating from the gut microbiota and dietary sources.[4] Emerging research has highlighted its roles in the nervous and endocrine systems.[4][5][12][13]
-
Neuromodulation: D-alanine can act as a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key receptor in synaptic plasticity, learning, and memory.[4]
-
Endocrine Function: D-alanine has been detected in the pituitary gland and pancreas, suggesting a potential role in hormone regulation.[4][13] Specific localization in ACTH-secreting cells and pancreatic β-cells points towards its involvement in blood glucose regulation.[13]
-
Kidney Protection: Studies have shown that D-alanine can have protective effects against acute kidney injury by inhibiting reactive oxygen species (ROS) production and improving mitochondrial membrane potential.[3]
Catabolism of D-Alanine: The Role of D-Amino Acid Oxidase
The primary enzyme responsible for the degradation of D-alanine in mammals is D-amino acid oxidase (DAO) , a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[14]
Caption: Figure 3: D-Amino Acid Oxidase Reaction.
The reaction catalyzed by DAAO involves a hydride transfer from the D-amino acid to the FAD cofactor, followed by reoxidation of the reduced flavin by molecular oxygen.[15] This process not only serves to catabolize D-alanine but also plays a role in generating hydrogen peroxide, which can have antimicrobial effects.[16]
Analytical Methodologies for Chiral Discrimination
The accurate quantification of D- and L-alanine is crucial for understanding their distinct physiological and pathological roles. Due to their identical mass and similar physicochemical properties, their separation requires chiral-selective techniques.
Sample Preparation: A Critical First Step
Proper sample preparation is paramount for accurate chiral amino acid analysis. The choice of method depends on the sample matrix.
Protocol 1: General Sample Preparation for Biological Fluids (Serum, Urine)
-
Deproteinization: To remove high molecular weight proteins that can interfere with the analysis, add a precipitating agent such as trichloroacetic acid (TCA) or perchloric acid (PCA) to the sample. A common ratio is 1 part 10% TCA to 2 parts sample.
-
Centrifugation: Vortex the mixture and incubate on ice for 10-15 minutes. Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids.
-
Neutralization (Optional but Recommended): If an acidic precipitating agent was used, neutralize the supernatant with a suitable base (e.g., NaOH or KOH) to a pH compatible with the analytical column.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Storage: Store the prepared sample at -80°C until analysis.
Self-Validation Insight: The efficiency of deproteinization can be checked by measuring the protein concentration of the supernatant using a standard protein assay. A significant reduction in protein content validates this step.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. This can be achieved through direct or indirect methods.[17]
-
Direct Methods: Utilize a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or ristocetin A as the chiral selector, are particularly effective for underivatized amino acids.[18][19]
-
Indirect Methods: Involve derivatizing the amino acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[17]
Protocol 2: Chiral HPLC Separation of Underivatized D- and L-Alanine
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A macrocyclic glycopeptide-based chiral stationary phase column (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 25 mM ammonium formate, pH 3.0) is often effective. The exact ratio will need to be optimized for the specific column and system. A starting point could be 70:30 (v/v) methanol:buffer.[20]
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.[20]
-
Injection Volume: 1-10 µL of the prepared sample.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) or fluorescence detection after pre- or post-column derivatization for higher sensitivity.
-
Quantification: Generate a standard curve using known concentrations of pure D- and L-alanine standards to quantify the amounts in the sample.
Causality Behind Experimental Choices: The use of a macrocyclic glycopeptide CSP is based on its ability to form multiple transient, stereoselective interactions (hydrogen bonding, ionic, and hydrophobic) with the analyte, leading to differential retention of the enantiomers. The acidic pH of the mobile phase ensures that the carboxyl group of alanine is protonated, influencing its interaction with the stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for chiral amino acid analysis. However, it requires derivatization to increase the volatility of the amino acids.
Protocol 3: GC-MS Analysis of D- and L-Alanine
-
Derivatization: A two-step derivatization is common. First, the carboxyl group is esterified (e.g., with an acidic alcohol). Second, the amino group is acylated with a chiral or achiral reagent (e.g., trifluoroacetic anhydride or pentafluoropropionyl chloride).[21] Alternatively, in situ derivatization with reagents like heptafluorobutyl chloroformate (HFBCF) can be used.[22]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral polysiloxane (e.g., Chirasil-Val), is essential for separating the derivatized enantiomers.[23]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220°C).
-
Injection: A split/splitless injector is commonly used.
-
Mass Spectrometry: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Quantification: Use of a stable isotope-labeled internal standard (e.g., 13C-labeled L-alanine) is highly recommended for accurate quantification to correct for variations in derivatization efficiency and instrument response.
Trustworthiness Through Self-Validation: The inclusion of a stable isotope-labeled internal standard for one of the enantiomers allows for the correction of any analytical variability, ensuring the accuracy and robustness of the quantification.
Enzymatic Assays
For specific quantification of D-alanine, enzymatic assays provide a highly selective and sensitive alternative to chromatographic methods.
Protocol 4: Enzymatic Assay for D-Alanine Quantification
-
Principle: This assay utilizes a coupled enzyme system. Alanine racemase converts D-alanine to L-alanine. The newly formed L-alanine is then deaminated by L-alanine dehydrogenase, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically.[6][24]
-
Reagents:
-
Sample containing D-alanine
-
Alanine racemase
-
L-alanine dehydrogenase
-
NAD+
-
A suitable buffer (e.g., Tris-HCl)
-
For fluorometric detection, a water-soluble tetrazolium salt (WST) can be used as a chromogenic indicator for NADH.
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, NAD+, and the enzymes.
-
Add the sample to initiate the reaction.
-
Incubate at an optimal temperature (e.g., 37°C) for a specific time.
-
Measure the absorbance at 340 nm (for NADH) or the color change of the WST dye at its specific wavelength.
-
-
Quantification: Create a standard curve using known concentrations of D-alanine to determine the concentration in the sample.
Expertise in Causality: The high specificity of the enzymes for their respective substrates (alanine racemase for both enantiomers and L-alanine dehydrogenase specifically for L-alanine) ensures that only D-alanine in the initial sample is quantified, minimizing interference from other compounds.
Conclusion and Future Perspectives
The biochemical dichotomy of D- and L-alanine serves as a compelling example of how stereochemistry governs biological function. While L-alanine is a ubiquitous component of the protein world and a central player in energy metabolism, D-alanine occupies specialized and critical roles in bacterial physiology and is an emerging player in mammalian neurobiology and endocrinology. The continued development of sensitive and robust analytical techniques for chiral separation is paramount for advancing our understanding of these enantiomers in health and disease. For drug development professionals, the enzymes involved in D-alanine metabolism, such as alanine racemase, represent validated targets for novel antimicrobial agents. Furthermore, the burgeoning field of D-amino acid signaling in mammals opens new avenues for therapeutic intervention in neurological and metabolic disorders. This guide provides a foundational framework for researchers to explore the fascinating and functionally divergent worlds of D- and L-alanine.
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D-alanine differs from L-alanine with respect to A Configuration class 11 biology CBSE - Vedantu. Available from: [Link]
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L and D Amino Acids Explained - YouTube. (2021-10-21). Available from: [Link]
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Rethinking Human Energy Metabolism - MDPI. Available from: [Link]
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Physiological Function and Metabolism of Free D-Alanine in Aquatic Animals. (2016). In: Yoshimura, T., Nishikawa, T., Homma, H. (eds) D-Amino Acids: Physiology, Metabolism, and Application. Springer, Tokyo. Available from: [Link]
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Racemisation of alanine catalysed by alanine racemase. - ResearchGate. Available from: [Link]
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Alanine Metabolism - SMPDB. Available from: [Link]
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- Massey, V., et al. (1971). [The Mechanism of Action of D-Amino Acid Oxidase. I. Evidence for a Free Radical Mechanism of the Reaction Catalyzed B a Dimeric Form of the Enzyme]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 352(6), 837-40.
- Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs.
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D-amino acid - Wikipedia. Available from: [Link]
- Morita, H., et al. (2002). Reaction mechanism of alanine racemase from Bacillus stearothermophilus: x-ray crystallographic studies of the enzyme bound with N-(5'-phosphopyridoxyl)-L-alanine. Journal of Biological Chemistry, 277(21), 19352-7.
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Biochemistry | D-Amino Acid Oxidase - Mechanism & Biology - YouTube. (2015-01-23). Available from: [Link]
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Alanine Metabolism | Pathway - PubChem. Available from: [Link]
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D/L Amino Acids - Spincotech. Available from: [Link]
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Pey, J., et al. (2013). Pathways for L-Alanine degradation to Pyruvate. A Canonical pathway... - ResearchGate. Available from: [Link]
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Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. - ResearchGate. Available from: [Link]
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- Brückner, H., et al. (2009). Determination of D- and L-amino acids produced by cyanobacteria using gas chromatography on Chirasil-Val after derivatization with pentafluoropropyl chloroformate.
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Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019-09-12). Available from: [Link]
- Major, D. T., et al. (2007). Understanding catalytic specificity in alanine racemase from quantum mechanical and molecular mechanical simulations of the arginine 219 mutant. Biochemistry, 46(24), 7267-78.
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Adenosine deaminase - Wikipedia. Available from: [Link]
- Armstrong, D. W., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(5), 434-483.
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Sample Preparation - SPARC BioCentre Molecular Analysis - SickKids Research Institute. Available from: [Link]
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An In-depth Technical Guide to DL-Alanine (2-¹³C) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of DL-Alanine (2-¹³C), a stable isotope-labeled amino acid crucial for advancements in metabolic research, proteomics, and drug development. This document will delve into its chemical identity, synthesis, purification, analytical characterization, and key applications, offering field-proven insights and detailed protocols for laboratory professionals.
Introduction: The Significance of Stable Isotope Labeling with DL-Alanine (2-¹³C)
DL-Alanine is a racemic mixture of the non-essential amino acid alanine, fundamental to protein synthesis and central to the glucose-alanine cycle for energy metabolism.[1] The incorporation of a stable, non-radioactive carbon-13 (¹³C) isotope at the second carbon position creates DL-Alanine (2-¹³C), a powerful tracer for elucidating complex biological pathways. Unlike radioactive isotopes, stable isotopes are safe to handle and can be used in a wide range of in vitro and in vivo studies without the need for specialized radiological facilities.[2] This makes DL-Alanine (2-¹³C) an invaluable tool for researchers seeking to precisely track the metabolic fate of alanine and its contributions to various cellular processes.
Part 1: Core Compound Information
A foundational understanding of the physicochemical properties of DL-Alanine (2-¹³C) is paramount for its effective use in experimental design.
Chemical Identity
| Property | Value | Source |
| Chemical Name | DL-Alanine (2-¹³C) | N/A |
| Synonyms | (±)-2-Aminopropanoic-2-¹³C acid | [3] |
| CAS Number | 201489-22-7 | [3] |
| Unlabeled CAS Number | 302-72-7 | [3] |
| Molecular Formula | C₂¹³CH₇NO₂ | N/A |
| Molecular Weight | 90.09 g/mol | [3] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White crystalline powder | N/A |
| Solubility | Soluble in water. Slightly soluble in alcohol. Insoluble in ether. | [1] |
| Melting Point | ~295 °C (decomposes) | [4] |
| Storage Temperature | Room temperature, away from light and moisture. | [3][5] |
Part 2: Synthesis and Quality Control
The utility of DL-Alanine (2-¹³C) in sensitive analytical applications necessitates a robust synthetic route and stringent quality control to ensure high isotopic enrichment and chemical purity.
Synthesis of DL-Alanine (2-¹³C)
A common and effective method for the synthesis of DL-Alanine involves the amination of 2-bromopropanoic acid.[4][6] To produce DL-Alanine (2-¹³C), the synthetic pathway is adapted to utilize a ¹³C-labeled precursor.
Conceptual Synthesis Pathway:
Sources
Methodological & Application
Application Notes & Protocols: DL-Alanine (2-13C) for Metabolic Flux Analysis
Introduction: Unraveling Metabolic Networks with DL-Alanine (2-13C)
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2][3] It provides a detailed snapshot of cellular metabolism, going beyond static measurements of metabolite concentrations to reveal the dynamic rewiring of metabolic pathways in response to genetic or environmental perturbations.[1][2] Stable isotope tracers, such as DL-Alanine (2-13C), are central to these investigations, allowing researchers to track the fate of specific atoms through complex metabolic networks.[4][5][6]
Alanine plays a pivotal role in cellular metabolism, acting as a key link between glycolysis and the tricarboxylic acid (TCA) cycle. The enzyme alanine aminotransferase (ALT) catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate, yielding pyruvate and glutamate.[7][8] This reaction is fundamental to nitrogen metabolism and provides a direct route for a non-carbohydrate carbon source to enter central carbon metabolism.[9] The use of DL-Alanine specifically labeled with ¹³C at the second carbon position (2-¹³C) provides a precise tool to probe the activity of this pathway and its downstream consequences.
This guide provides a comprehensive overview of the application of DL-Alanine (2-¹³C) in metabolic flux analysis, offering detailed protocols and expert insights for researchers in academia and the pharmaceutical industry.
Principle of the Method: Tracing the Path of ¹³C from Alanine
When cells are cultured in a medium containing DL-Alanine (2-¹³C), the labeled alanine is taken up by the cells. Inside the cell, alanine aminotransferase (ALT) converts [2-¹³C]alanine to [2-¹³C]pyruvate. This labeled pyruvate can then enter several key metabolic pathways:
-
TCA Cycle: [2-¹³C]pyruvate is converted to [1-¹³C]acetyl-CoA by pyruvate dehydrogenase, which then enters the TCA cycle. The ¹³C label is subsequently incorporated into various TCA cycle intermediates, such as citrate, α-ketoglutarate, succinate, fumarate, and malate.
-
Anaplerosis: [2-¹³C]pyruvate can be carboxylated by pyruvate carboxylase to form [2-¹³C]oxaloacetate, an important anaplerotic reaction that replenishes TCA cycle intermediates.
-
Gluconeogenesis: In certain cell types, the labeled pyruvate can be used to synthesize glucose.
-
Amino Acid Synthesis: The ¹³C label can be incorporated into other amino acids that are synthesized from TCA cycle intermediates, such as aspartate, asparagine, glutamate, glutamine, and proline.
By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) in these downstream metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), we can infer the relative rates of the metabolic pathways that produced them.[4][10]
Experimental Workflow
A typical metabolic flux analysis experiment using DL-Alanine (2-¹³C) involves several key steps, as outlined in the diagram below. The success of the experiment hinges on careful execution at each stage.
Figure 1: A generalized workflow for metabolic flux analysis using DL-Alanine (2-13C).
Detailed Protocols
Part 1: Cell Culture and Isotopic Labeling
Rationale: The goal is to achieve a metabolic and isotopic steady state, where the rate of label incorporation into intracellular metabolites is constant. This is crucial for accurate flux calculations.
Protocol:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling. This minimizes confounding effects from nutrient limitation or contact inhibition.
-
Adaptation to Labeling Medium (Optional but Recommended): For at least 24 hours before the experiment, culture cells in a medium that is identical to the labeling medium but contains unlabeled DL-alanine. This allows cells to adapt their metabolism to the specific nutrient composition.
-
Isotopic Labeling:
-
Prepare the labeling medium by supplementing basal medium (e.g., DMEM) with dialyzed fetal bovine serum (to minimize interference from unlabeled amino acids), and all necessary amino acids, including DL-Alanine (2-¹³C) at a known concentration. The concentration of the tracer should be carefully chosen to be physiologically relevant and sufficient for detection.
-
Remove the adaptation medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells. The time required to reach isotopic steady state varies between cell lines and metabolic pathways but is typically achieved within 6-24 hours.
-
Part 2: Metabolite Quenching and Extraction
Rationale: Metabolic reactions occur on a timescale of seconds. Therefore, it is critical to rapidly quench all enzymatic activity to preserve the in vivo metabolic state at the time of sampling.
Protocol:
-
Quenching:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add a quenching solution, typically a cold solvent mixture like 80% methanol kept at -80°C. This rapidly inactivates enzymes and precipitates macromolecules.
-
-
Extraction:
-
Incubate the plates with the quenching solution at -80°C for at least 15 minutes.
-
Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
Collect the supernatant, which contains the extracted metabolites. This extract can be stored at -80°C until analysis.
-
Part 3: Sample Preparation for GC-MS Analysis
Rationale: Many polar metabolites are not volatile enough for GC-MS analysis. Derivatization with a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), increases their volatility.[11]
Protocol:
-
Drying: Dry the metabolite extract completely under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatization:
-
Add a derivatization agent, such as a solution of MTBSTFA in pyridine, to the dried extract.
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
The derivatized sample is now ready for GC-MS analysis.
-
Metabolic Pathway Visualization
The following diagram illustrates the central metabolic pathways involved in the metabolism of DL-Alanine (2-¹³C).
Figure 2: Metabolic fate of the 13C label from DL-Alanine (2-13C) in central carbon metabolism.
Data Analysis and Interpretation
Mass Isotopomer Distribution Analysis
The raw data from the GC-MS or LC-MS analysis consists of mass spectra for each detected metabolite. For each metabolite, the relative abundance of different mass isotopomers (M+0, M+1, M+2, etc., where M is the mass of the unlabeled metabolite) is determined.[10] This mass isotopomer distribution (MID) vector is the primary input for flux calculations.
Table 1: Example Mass Isotopomer Distribution Data
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| Pyruvate | 0.40 | 0.55 | 0.05 | 0.00 |
| Citrate | 0.20 | 0.35 | 0.30 | 0.15 |
| Glutamate | 0.25 | 0.40 | 0.25 | 0.10 |
| Malate | 0.30 | 0.45 | 0.20 | 0.05 |
This is illustrative data and will vary depending on the cell type and experimental conditions.
Metabolic Flux Calculation
The measured MIDs are used in conjunction with a stoichiometric model of the metabolic network to calculate intracellular fluxes. This is typically done using specialized software packages (e.g., INCA, Metran, WUFlux) that employ mathematical algorithms to find the set of fluxes that best explains the observed labeling patterns.[12]
The core principle involves simulating the expected labeling patterns for a given set of fluxes and comparing them to the experimentally measured patterns. The fluxes are then adjusted iteratively to minimize the difference between the simulated and experimental data.
Applications in Research and Drug Development
The use of DL-Alanine (2-¹³C) in metabolic flux analysis has broad applications:
-
Cancer Metabolism: Cancer cells often exhibit altered metabolism, including an increased reliance on certain amino acids.[13][14] Tracing the metabolism of alanine can reveal vulnerabilities in cancer cell metabolism that could be targeted for therapeutic intervention.[15][16]
-
Neurobiology: Alanine metabolism is important in the brain, and studying its flux can provide insights into neuronal and glial metabolism in health and disease.[2][17]
-
Metabolic Engineering: In biotechnology, MFA is used to optimize the production of desired compounds in microorganisms by identifying and alleviating metabolic bottlenecks.[1]
-
Drug Discovery: Understanding how a drug candidate alters metabolic fluxes can provide crucial information about its mechanism of action and potential off-target effects.
Troubleshooting and Considerations
-
Choice of Tracer: While DL-Alanine (2-¹³C) is informative, using it in combination with other tracers, such as [U-¹³C]glucose or [U-¹³C]glutamine, can provide a more comprehensive view of cellular metabolism.
-
Metabolic and Isotopic Steady State: It is crucial to ensure that the system has reached a steady state. This can be verified by collecting samples at different time points and confirming that the labeling patterns are stable.
-
Data Quality: High-quality mass spectrometry data is essential for accurate flux calculations. This requires careful sample preparation and instrument calibration.[18]
Conclusion
DL-Alanine (2-¹³C) is a valuable tool for dissecting the complexities of cellular metabolism. By providing a direct window into the link between amino acid and central carbon metabolism, it enables researchers to quantify metabolic fluxes with high precision. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this powerful technique in a wide range of biological and biomedical research areas.
References
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13cflux.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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NPTEL - National Programme on Technology Enhanced Learning. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. Retrieved from [Link]
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eLife. (2026, January 29). Mitochondrial protein carboxyl-terminal alanine-threonine tailing promotes human glioblastoma growth by regulating mitochondrial function. Retrieved from [Link]
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NPTEL - National Programme on Technology Enhanced Learning. (2019, May 6). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology [Video]. YouTube. Retrieved from [Link]
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Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. Retrieved from [Link]
- Gauthier, P.-P., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 481.
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Nature. (2023, May 20). Alanine supplementation exploits glutamine dependency induced by SMARCA4/2-loss. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Alanine Aminotransferase (ALT) Test. StatPearls. Retrieved from [Link]
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Oxford Academic. (n.d.). 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides. Plant Physiology. Retrieved from [Link]
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PubMed Central. (n.d.). Comprehensive characterization of β-alanine metabolism-related genes in HCC identified a novel prognostic signature related to clinical outcomes. Retrieved from [Link]
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Recent. (2023, March 15). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. Retrieved from [Link]
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ResearchGate. (2025, August 10). (PDF) Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. Retrieved from [Link]
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University of Bern. (n.d.). NMR sample preparation. Retrieved from [Link]
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RWTH Publications. (n.d.). High Quality 13C metabolic flux analysis using GC-MS. Retrieved from [Link]
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ResearchGate. (n.d.). β-Alanine-induced cell viability of normal and cancer cell (renal and.... Retrieved from [Link]
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Wikipedia. (n.d.). Alanine transaminase. Retrieved from [Link]
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ACS Publications. (n.d.). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
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UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). High-resolution 13C metabolic flux analysis. Retrieved from [Link]
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Advanced Health Academy. (n.d.). ALT and AST: Alanine Aminotransferase and Aspartate Aminotransferase: Diagnostic Significance and Clinical Insights. Retrieved from [Link]
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ResearchGate. (2025, October 15). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Retrieved from [Link]
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Molecular Cancer. (2014). Beta-Alanine Suppresses Malignant Breast Epithelial Cell Aggressiveness Through Alterations In Metabolism and Cellular Acidity In Vitro. Retrieved from [Link]
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ResearchGate. (2025, August 10). (PDF) Alanine and aspartate aminotransferase and glutamine-cycling pathway: Their roles in pathogenesis of metabolic syndrome. Retrieved from [Link]
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Unraveling Cellular Metabolism: A Guide to 13C-Labeling Experiments in Cell Culture
Introduction: Beyond Static Snapshots to Dynamic Flux
In the landscape of cell biology, particularly in drug discovery and disease modeling, understanding the intricate network of metabolic pathways is paramount. While traditional metabolomics provides a static snapshot of metabolite concentrations, 13C-labeling experiments, coupled with mass spectrometry, offer a dynamic view of cellular metabolism. This technique, often referred to as 13C Metabolic Flux Analysis (13C-MFA), is the gold standard for quantifying the rates (fluxes) of metabolic reactions within a living cell.[1][2] By replacing the naturally abundant carbon-12 (12C) with its stable, heavier isotope, carbon-13 (13C), in a nutrient source, we can trace the journey of these labeled atoms as they are incorporated into various downstream metabolites.[1] This allows for the elucidation of active metabolic pathways, the identification of nutrient contributions to biomass, and the discovery of metabolic reprogramming in response to genetic alterations or therapeutic interventions.[3][4]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into the principles of experimental design, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting, empowering you to generate robust and reproducible results.
Pillar 1: The Strategic Blueprint - Experimental Design
A successful 13C-labeling experiment is built on a foundation of meticulous planning. The choices made at this stage will directly impact the quality and interpretability of the data.
The Heart of the Matter: Tracer Selection
The selection of the 13C-labeled nutrient, or "tracer," is the most critical decision in designing your experiment. The choice of tracer determines which metabolic pathways can be interrogated. The goal is to select a tracer that will generate distinct labeling patterns for metabolites produced through different pathways.[5]
For instance:
-
[U-13C]-Glucose: A uniformly labeled glucose, where all six carbon atoms are 13C, is an excellent starting point for a broad overview of central carbon metabolism. It allows for the tracing of glucose-derived carbons through glycolysis, the tricarboxylic acid (TCA) cycle, and into biomass precursors like amino acids and nucleotides.[6]
-
[1,2-13C2]-Glucose: This specifically labeled glucose is particularly powerful for resolving the flux through the pentose phosphate pathway (PPP) versus glycolysis.[6] The distinct rearrangements of the carbon backbone in these two pathways lead to unique mass isotopomer distributions in downstream metabolites like pyruvate and lactate, allowing for the deconvolution of their relative activities.
-
[U-13C5]-Glutamine: In many cancer cells, glutamine is a key anaplerotic substrate, replenishing TCA cycle intermediates. Using uniformly labeled glutamine can quantify its contribution to the TCA cycle and its role in biosynthesis.[6]
Table 1: Common 13C Tracers and Their Primary Applications
| Tracer | Primary Application(s) | Key Insights |
| [U-13C]-Glucose | General overview of central carbon metabolism | Traces glucose contribution to glycolysis, TCA cycle, amino acids, nucleotides. |
| [1,2-13C2]-Glucose | Quantifying Pentose Phosphate Pathway (PPP) vs. Glycolysis | Differentiates between these two major glucose utilization pathways.[6] |
| [U-13C5]-Glutamine | Investigating glutamine metabolism and anaplerosis | Quantifies glutamine entry into the TCA cycle and its use for biosynthesis.[6] |
| [1-13C]-Glutamine | Probing reductive carboxylation | Specifically tracks the fate of the C1 carbon of glutamine. |
Achieving a State of Balance: Metabolic and Isotopic Steady State
For accurate flux analysis, it is crucial that the cells are in a state of metabolic and isotopic steady state.
-
Metabolic Steady State: This implies that the intracellular concentrations of metabolites are constant over time. This is typically achieved by ensuring cells are in the exponential growth phase where nutrient uptake and metabolic rates are stable. It is critical to design the experiment so that essential nutrients are not depleted before the end of the labeling period, which would alter the metabolic state.[5]
-
Isotopic Steady State: This is reached when the 13C enrichment in intracellular metabolites becomes stable over time.[7] The time required to reach isotopic steady state varies depending on the turnover rate of the metabolite pool. For central carbon metabolites in rapidly proliferating mammalian cells, this is often achieved within hours. However, for macromolecules like proteins, it can take several cell doublings.[6] It is a common practice to conduct a time-course experiment to determine the optimal labeling duration for the specific cell line and metabolites of interest.
Pillar 2: In the Lab - Protocols for Robust Data Generation
The following protocols are designed to be a self-validating system, with built-in checks and explanations to ensure the integrity of your results.
Visualizing the Workflow
The overall process of a 13C-labeling experiment can be broken down into several key stages, from initial cell culture to final data analysis.
Caption: High-level workflow for a 13C-labeling experiment in cell culture.
Protocol 1: Cell Culture and Labeling (Adherent Cells)
This protocol is optimized for adherent mammalian cells grown in a 6-well plate format.
| Step | Procedure | Causality and Expert Insights |
| 1. Cell Seeding | Seed cells in a 6-well plate at a density that will ensure they reach ~70-80% confluency (exponential growth phase) at the time of labeling. | Why? Cells in the exponential phase have a more stable metabolism, which is a prerequisite for achieving metabolic steady state. Over-confluent or sparse cultures can have altered metabolic profiles. |
| 2. Media Preparation | Prepare the labeling medium. For a glucose tracer, use glucose-free DMEM or RPMI-1640, supplement it with the desired concentration of the 13C-glucose tracer, and 10% dialyzed fetal bovine serum (dFBS). Pre-warm the medium to 37°C. | Why dialyzed FBS? Standard FBS contains high levels of small molecules, including unlabeled glucose and amino acids, which would dilute the 13C tracer and compromise the labeling efficiency.[8] |
| 3. Pre-Labeling Wash | When cells are ready for labeling, aspirate the existing medium. Gently wash the cells once with 1-2 mL of pre-warmed, glucose-free base medium (without serum). Perform this step quickly (less than 30 seconds). | Why? This wash step is crucial to remove residual unlabeled glucose from the culture dish, ensuring that the primary carbon source is the 13C tracer. A quick wash minimizes metabolic stress on the cells.[8] |
| 4. Labeling | Immediately after the wash, add the pre-warmed 13C-labeling medium to the cells. Return the plate to the 37°C, 5% CO2 incubator for the predetermined labeling time (e.g., 4-24 hours, determined by a time-course experiment). | Why? The incubation period allows the cells to uptake and metabolize the 13C tracer, leading to the incorporation of 13C atoms into downstream metabolites. The goal is to reach isotopic steady state for the metabolites of interest. |
Protocol 2: Metabolite Quenching and Extraction
The goal of this phase is to instantly halt all enzymatic activity (quenching) and efficiently extract the metabolites for analysis. Speed and cold temperatures are critical.
| Step | Procedure | Causality and Expert Insights |
| 1. Quenching | Method A (Liquid Nitrogen): Aspirate the labeling medium. Immediately place the 6-well plate on a level surface in a liquid nitrogen bath to flash-freeze the cell monolayer. Method B (Cold Solvent): Aspirate the labeling medium. Immediately add ~1 mL of ice-cold (-80°C) 80% methanol/water solution to each well. | Why? This is the most critical step to prevent changes in metabolite levels post-labeling. Enzymatic reactions can occur in milliseconds; therefore, rapid and extreme cold is necessary to halt all metabolic activity instantly.[9] Liquid nitrogen is considered highly effective.[10] |
| 2. Cell Lysis & Extraction | Place the plate on dry ice. Add 1 mL of a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/water) to each well. Use a cell scraper to scrape the frozen cell lysate into the solvent. Collect the lysate from each well into a pre-chilled microcentrifuge tube. | Why? The cold solvent serves a dual purpose: it keeps the metabolism quenched and solubilizes the polar metabolites. Scraping ensures the complete collection of cellular material. |
| 3. Phase Separation | Vortex the tubes vigorously for 30 seconds. Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris. | Why? This step separates the soluble metabolites (in the supernatant) from insoluble macromolecules like proteins and lipids. |
| 4. Sample Collection | Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube. The samples can be stored at -80°C or dried down under a stream of nitrogen for subsequent analysis. | Why? Proper storage is essential to prevent metabolite degradation. Drying the sample concentrates the metabolites and makes them compatible with derivatization steps if required for GC-MS analysis. |
Pillar 3: From Raw Data to Biological Insight
The data generated from the mass spectrometer is a series of peaks representing different mass-to-charge ratios. The key is to interpret the distribution of these masses for each metabolite.
Understanding Mass Isotopomer Distributions (MIDs)
When a cell metabolizes a 13C tracer, the resulting metabolites will exist as a mixture of different isotopomers – molecules that differ only in their isotopic composition. A mass spectrometer separates and quantifies these isotopomers, generating a mass isotopomer distribution (MID).
For example, pyruvate has three carbon atoms. In an unlabeled cell, virtually all pyruvate will have a mass of M+0. If the cell is fed [U-13C6]-glucose, the glucose molecule splits into two 3-carbon pyruvate molecules. Therefore, the pyruvate will be fully labeled, appearing as M+3 (three 13C atoms).
Interpreting Pathway Activity
The MIDs of key metabolites can reveal the relative activity of different pathways.
Caption: [1,2-13C2]-glucose distinguishes Glycolysis from PPP.
As illustrated above, if [1,2-13C2]-glucose proceeds through glycolysis, it produces pyruvate that is labeled on two carbons (M+2). However, if it enters the oxidative PPP, the first carbon is lost as CO2, resulting in pyruvate that is labeled on only one carbon (M+1). By measuring the relative abundance of M+1 and M+2 pyruvate, one can calculate the relative flux through these two pathways.
Data Correction and Flux Calculation
The raw mass spectrometry data must be corrected for the natural abundance of 13C (~1.1%) and other isotopes.[4] Following correction, the MIDs are used as inputs for computational models that calculate the metabolic fluxes. These models use the known stoichiometry of metabolic networks to find the set of fluxes that best explains the observed labeling patterns.
Self-Validation: Troubleshooting Common Issues
A robust experimental design includes anticipating and addressing potential pitfalls.
Table 2: Troubleshooting Guide for 13C-Labeling Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low 13C Incorporation | 1. Use of non-dialyzed serum.2. Incomplete removal of unlabeled medium.3. Insufficient labeling time. | 1. Always use dialyzed FBS.2. Ensure the pre-labeling wash step is performed effectively.3. Perform a time-course experiment to determine optimal labeling duration. |
| High Variability Between Replicates | 1. Inconsistent cell numbers.2. Inconsistent quenching/extraction timing.3. Cell stress during washing/handling. | 1. Ensure consistent seeding density and that cells are in the same growth phase.2. Standardize the time from medium aspiration to quenching for all samples.3. Handle cells gently and minimize the time plates are outside the incubator.[11] |
| Metabolite Degradation | 1. Ineffective quenching.2. Samples not kept cold during extraction.3. Improper sample storage. | 1. Use liquid nitrogen or pre-chilled (-80°C) solvent for quenching.2. Keep samples on dry ice or in a pre-chilled environment throughout the extraction process.3. Store final extracts at -80°C until analysis. |
| No Cell Growth in Labeling Medium | 1. Toxicity of the 13C tracer (rare).2. Missing essential nutrients in custom medium. | 1. Test a range of tracer concentrations.2. Ensure the custom medium is properly formulated and supplemented. |
Conclusion: A Powerful Tool for Discovery
13C-labeling experiments are a powerful and indispensable tool in modern biological research. By providing a quantitative measure of metabolic pathway activity, they offer unparalleled insights into the functional state of cells. This technique is instrumental in identifying metabolic liabilities in cancer cells, understanding the mechanism of action of drugs, and optimizing cell culture processes for biopharmaceutical production.[3] By adhering to the principles of rigorous experimental design, employing validated protocols, and understanding the nuances of data interpretation as outlined in this guide, researchers can confidently harness the power of 13C-MFA to drive discovery and innovation.
References
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What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Corning. [Link]
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13 C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Bio-protocol. [Link]
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A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central (PMC). [Link]
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Cell Culture Troubleshooting Tips and Tricks. YouTube. [Link]
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How to Troubleshoot Suspension Cell Culture Problems. Procell. [Link]
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Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. PubMed Central (PMC). [Link]
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Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]
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Isotope Labeling in Metabolomics and Fluxomics, Charles Evans. YouTube. [Link]
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#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]
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Isotope Enhanced Approaches in Metabolomics. PubMed Central (PMC). [Link]
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Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central (PMC). [Link]
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Publishing 13C metabolic flux analysis studies: A review and future perspectives. PubMed Central (PMC). [Link]
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A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions. PubMed. [Link]
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Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv. [Link]
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Extraction of the Polar Metabolites from Adherent Mammalian Cells. Bio-protocol. [Link]
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Correcting mass isotopomer distributions for naturally occuring isotopes. ResearchGate. [Link]
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Metabolite extraction from adherently growing mammalian cells for metabolomics studies: Optimization of harvesting and extraction protocols. ResearchGate. [Link]
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Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. MDPI. [Link]
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Optimization of [superscript 13]C isotopic tracers for metabolic flux analysis in mammalian cells. MIT Open Access Articles. [Link]
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Tracer selection for the oxidative pentose phosphate pathway flux. ResearchGate. [Link]
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Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. PubMed Central (PMC). [Link]
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13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]
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Plant Isotope Labeling by 13C and 15N Labelling Chamber | Protocol Preview. YouTube. [Link]
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Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions. PubMed Central (PMC). [Link]
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Application Note: Quantitative Mass Spectrometry & Metabolic Flux Analysis with DL-Alanine (2-13C)
Executive Summary & Scientific Rationale
This guide details the application of DL-Alanine (2-13C) in quantitative mass spectrometry (MS) and metabolic flux analysis (MFA).[1] While often overshadowed by uniformly labeled (
-
Metabolic Tracing (The "Expert" Application): The C2 position of alanine (the
-carbon) is biologically conserved during transamination to pyruvate. Its subsequent fate—either decarboxylation by Pyruvate Dehydrogenase (PDH) to form Acetyl-CoA (1-13C) or carboxylation by Pyruvate Carboxylase (PC) to form Oxaloacetate (2-13C) —provides a distinct readout of mitochondrial anaplerosis versus oxidation.[1] -
Quantification (The "Constraint" Application): When used as an Internal Standard (IS), the +1.003 Da mass shift requires rigorous mathematical deconvolution to separate the IS signal from the natural isotope abundance (M+1) of the endogenous analyte.
This protocol addresses both workflows, emphasizing the GC-MS/TBDMS derivative for flux analysis and LC-MS/HILIC for high-throughput quantification.[1]
Experimental Design & Reagents
Reagents & Standards
-
Tracer/Standard: DL-Alanine (2-13C), 99 atom % 13C.[1]
-
Derivatization Agents (GC-MS): MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.[1]
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water (18.2 MΩ).[1]
Sample Preparation (Universal Extraction)
Applicable to Plasma, Cell Culture, and Tissue.[1]
-
Quenching/Extraction: Add 800 µL of cold 80% Methanol (-80°C) to the sample (e.g.,
cells or 10 µL plasma). -
Internal Standard Spiking:
-
For Quantitation: Spike 10 µL of 100 µM DL-Alanine (2-13C) into the lysis buffer before extraction.
-
For Flux Analysis: Do not spike IS; the DL-Alanine (2-13C) is the metabolic substrate added to the culture media.
-
-
Lysis: Vortex vigorously (30s) or homogenize (tissue). Incubate at -80°C for 20 min to precipitate proteins.
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.
-
Drying: Transfer supernatant to a glass vial and evaporate to dryness under
stream or SpeedVac (no heat).
Workflow A: GC-MS Analysis (Flux & High-Res Quant)
Gas Chromatography-Mass Spectrometry (GC-MS) using TBDMS derivatization is the gold standard for alanine analysis because it produces stable, informative fragment ions that preserve the carbon backbone integrity.[1]
Derivatization Protocol (TBDMS)[1]
-
Redissolve dried extract in 30 µL Pyridine .
-
Add 50 µL MTBSTFA + 1% TBDMCS .
-
Incubate at 60°C for 60 minutes (sealed vial).
-
Transfer to GC vial with glass insert.
GC-MS Acquisition Parameters
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Temperature Program: 60°C (1 min)
10°C/min to 300°C Hold 5 min. -
Ion Source: Electron Impact (EI), 70 eV, 230°C.[1]
-
Acquisition Mode: SIM (Selected Ion Monitoring).[1]
Target Ions (TBDMS Derivative)
The Alanine-(TBDMS)
-
[M-57] Fragment (Loss of tert-butyl group): The most abundant ion.[1] It retains the entire alanine carbon skeleton.
-
Natural Alanine: m/z 260.[1]
-
DL-Alanine (2-13C): m/z 261.
-
-
[M-85] Fragment (Loss of CO-O-TBDMS): Retains the amine and alpha-carbon (C2) + methyl (C3).[1]
-
Natural Alanine: m/z 232.[1]
-
DL-Alanine (2-13C): m/z 233.
-
| Analyte | Fragment Type | Target m/z (Quant) | Qualifier m/z |
| Endogenous Alanine | [M-57] | 260.2 | 232.2 |
| DL-Alanine (2-13C) | [M-57] | 261.2 | 233.2 |
Workflow B: LC-MS/MS Analysis (High Throughput)
For labs without GC capability or requiring rapid turnover, HILIC-MS/MS is preferred.[1]
Chromatographic Conditions
-
Column: ZIC-pHILIC (150 x 2.1 mm, 5 µm).[1]
-
Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (Water).[1]
-
Mobile Phase B: 100% Acetonitrile.[1]
-
Gradient: 80% B to 20% B over 15 min.
MS/MS Transitions (MRM)
Alanine typically loses the carboxyl group (COOH) or ammonia/formic acid.[1]
-
Precursor:
= 90.05 (Natural) / 91.05 (2-13C).[1] -
Product Ion: The major fragment is typically the immonium ion (
) at m/z 44.
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | CE (V) |
| Alanine (Natural) | ESI (+) | 90.1 | 44.1 | 15 |
| Alanine (2-13C) | ESI (+) | 91.1 | 45.1 | 15 |
Data Analysis & Visualization
The "M+1" Overlap Problem (Critical for Quant)
When using DL-Alanine (2-13C) as an Internal Standard, the m/z 261 channel (GC-MS) or 91 channel (LC-MS) is not pure IS.[1] It contains the M+1 isotope of the natural alanine (approx. 1.1% of the m/z 260 signal per carbon).
Correction Formula:
-
Theoretical M+1 ratio for Alanine-TBDMS (C15H35NO2Si2)
17-19% (dominated by Si isotopes).[1] -
Validation Step: Run a "Blank + Unlabeled Standard" to empirically determine the M+1 spillover factor before analyzing samples.
Pathway Mapping (Graphviz)
The following diagram illustrates the specific fate of the C2 Carbon (Red) from Alanine, distinguishing it from generic carbon tracing.
Caption: Metabolic fate of the 2-13C label. Via PDH, the C2 of pyruvate becomes the C1 (carbonyl) of Acetyl-CoA. Via PC, it becomes the C2 (carbonyl) of Oxaloacetate.
Workflow Diagram
Caption: Analytical workflow for quantitative analysis of Alanine using TBDMS derivatization and GC-MS.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| High M+1 in Blank | Natural isotope contribution or Contamination.[1] | Calculate theoretical M+1 abundance of the derivative. If observed > theoretical, check for carryover. |
| Low Sensitivity | Moisture in Derivatization.[1][4] | MTBSTFA is moisture sensitive.[1] Ensure extracts are completely dry before adding reagent.[1] |
| Peak Tailing | Column Activity. | Trim GC column (10-20 cm) or replace liner.[1] Alanine is polar and sensitive to active sites.[1] |
| Racemization | Harsh Extraction.[1] | Avoid strong acids or bases during extraction if chiral integrity is required (though 2-13C is DL, endogenous is L).[1] |
References
-
Antoniewicz, M. R. (2015).[1] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317–325.[1] Link
-
Chokkathukalam, A., et al. (2014).[1] Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks.[1] Bioanalysis, 6(4), 511-524.[1] Link
-
Hiller, K., et al. (2009).[1] MetaboliteDetector: comprehensive analysis tool for targeted and nontargeted GC/MS based metabolome analysis.[1] Analytical Chemistry, 81(9), 3429–3439.[1] Link[1]
-
Cambridge Isotope Laboratories. (2023).[1] Metabolic Flux Analysis Application Note. Link
-
NIST. (2023). Mass Spectral Library (Alanine-2TBDMS).[1] Link
Sources
Unlocking Proteomic Insights: Applications of DL-Alanine (2-13C) in Quantitative and Metabolic Analyses
Introduction: The Role of Stable Isotopes in Modern Proteomics
In the landscape of proteomics and drug development, the ability to accurately quantify changes in protein expression and trace metabolic pathways is paramount. Stable isotope labeling has emerged as a cornerstone technology, enabling researchers to move beyond qualitative observations to precise, quantitative measurements. Among the repertoire of stable isotope-labeled compounds, amino acids play a central role as the fundamental building blocks of proteins. This application note delves into the multifaceted applications of DL-Alanine (2-13C), a versatile tool for researchers in proteomics, metabolomics, and drug development.
DL-Alanine (2-13C) is a non-essential amino acid in which the second carbon atom of the alanine molecule is replaced with the heavy isotope, ¹³C. This seemingly subtle modification provides a powerful analytical handle for mass spectrometry-based analyses. This guide will provide an in-depth exploration of the primary applications of DL-Alanine (2-13C), complete with detailed protocols and the scientific rationale underpinning each experimental choice. We will address the critical consideration of using a racemic (DL) mixture in biological systems and provide guidance on its appropriate use.
The primary applications of DL-Alanine (2-13C) in proteomics that will be covered in this note are:
-
Quantitative Proteomics: Utilizing DL-Alanine (2-13C) in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for the relative and absolute quantification of proteins.
-
Metabolic Flux Analysis (MFA): Employing DL-Alanine (2-13C) as a tracer to elucidate the dynamics of cellular metabolism and map the flow of carbon through key metabolic pathways.
-
Internal Standards for Mass Spectrometry: Leveraging the distinct mass of DL-Alanine (2-13C) for the precise and accurate quantification of alanine and alanine-containing peptides in complex biological matrices.
This document is intended for researchers, scientists, and drug development professionals seeking to integrate stable isotope labeling techniques into their proteomics workflows.
A Critical Consideration: The Use of Racemic DL-Alanine in Biological Systems
Before delving into the applications, it is crucial to address the nature of the provided DL-Alanine (2-13C). This is a racemic mixture, meaning it contains equal amounts of D-Alanine and L-Alanine. In the vast majority of biological systems, including mammalian cells, only the L-enantiomer (L-alanine) is incorporated into proteins during translation.[1] The D-enantiomer is not utilized for protein synthesis and may be metabolized through different pathways or remain unused.
Implications for Experimental Design:
-
For Metabolic Labeling (SILAC & MFA): When using DL-Alanine (2-13C) for metabolic labeling, it is imperative to recognize that only the L-alanine component will be incorporated into the proteome. This has two major consequences:
-
Effective Concentration: The effective concentration of the "heavy" L-alanine is half of the total DL-alanine concentration. This must be factored into the preparation of cell culture media to ensure sufficient labeling.
-
Cost-Effectiveness: Since half of the labeled compound is not incorporated into proteins, the cost of labeling is effectively doubled compared to using pure L-Alanine (2-¹³C).
-
-
For Use as an Internal Standard: The suitability of DL-Alanine (2-13C) as an internal standard depends on the analytical method. If the goal is to quantify total alanine (D and L forms), then a DL-labeled standard is appropriate. However, if the aim is to specifically quantify L-alanine, the analytical method must be capable of chromatographically separating the D and L enantiomers.[2][3][4]
This guide will proceed with the understanding that for metabolic labeling applications, the protocols are designed around the incorporation of the L-alanine component of the racemic mixture.
Application 1: Quantitative Proteomics with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely adopted technique for the accurate relative quantification of thousands of proteins from different cell populations.[5][6][7] The principle of SILAC is to metabolically label the entire proteome of one cell population with a "heavy" stable isotope-labeled amino acid, while a control population is grown in a medium containing the natural, "light" amino acid.[6] The two cell populations are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the heavy and light peptides allows for their distinct detection and the precise calculation of their relative abundance.
While arginine and lysine are the most commonly used amino acids in SILAC due to their prevalence in tryptic peptides, other amino acids like alanine can be used, particularly in organisms with different amino acid compositions or for specific experimental questions.
Principle of SILAC using ¹³C-Alanine
When cells are cultured in a medium where natural L-alanine is replaced with L-Alanine (2-¹³C), the cellular machinery for protein synthesis incorporates the heavy alanine into all newly synthesized proteins. After several cell doublings, the entire proteome becomes labeled. When a peptide containing alanine is analyzed by mass spectrometry, the ¹³C label results in a predictable mass shift for each alanine residue in the peptide.
Experimental Workflow for a SILAC Experiment
Caption: General workflow for a SILAC experiment.
Detailed Protocol for SILAC using DL-Alanine (2-13C)
This protocol is designed for mammalian cell culture and assumes the use of a DMEM-based SILAC medium deficient in natural alanine.
Materials:
-
SILAC-grade DMEM, deficient in L-alanine, L-lysine, and L-arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
DL-Alanine (2-¹³C)
-
L-Alanine (unlabeled)
-
L-Lysine and L-Arginine (unlabeled and, if desired for multiplexing, heavy isotopes)
-
Cell line of interest
-
Standard cell culture reagents and equipment
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
Reagents for LC-MS/MS analysis
Procedure:
-
Media Preparation:
-
Heavy Medium: Prepare the SILAC DMEM according to the manufacturer's instructions, supplementing with dFBS to the desired concentration (typically 10%). Add L-lysine and L-arginine to their normal concentrations. Crucially, supplement with DL-Alanine (2-¹³C). To account for the racemic mixture, a concentration of at least double the normal physiological concentration of L-alanine should be used to ensure sufficient availability of the L-enantiomer.
-
Light Medium: Prepare an identical medium, but instead of the labeled alanine, add unlabeled L-alanine at its normal physiological concentration.
-
-
Cell Culture and Labeling:
-
Culture the two cell populations in their respective "heavy" and "light" media for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acid.[7][8] The efficiency of incorporation (>95%) should be confirmed by a preliminary mass spectrometry analysis of a small sample of protein from the "heavy" culture.[5]
-
-
Experimental Treatment:
-
Once full incorporation is confirmed, apply the experimental treatment to the "heavy" cell population, while the "light" population serves as the control.
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations. Count the cells from each population and mix them in a 1:1 ratio.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Digestion:
-
Quantify the total protein concentration of the lysate.
-
Take a desired amount of protein (e.g., 50-100 µg) and reduce the disulfide bonds with DTT, followed by alkylation of the free cysteines with IAA.
-
Digest the proteins into peptides using trypsin at a 1:50 to 1:100 enzyme-to-protein ratio overnight at 37°C.[9]
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Use a software package capable of SILAC data analysis (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs.[10] The software will calculate the protein ratios based on the median of the peptide ratios.
-
| Parameter | Recommendation | Rationale |
| Cell Doublings for Labeling | At least 5-6 | To ensure >95% incorporation of the heavy amino acid into the proteome for accurate quantification.[7][8] |
| DL-Alanine (2-¹³C) Concentration | At least 2x normal L-alanine concentration | To compensate for the fact that only the L-enantiomer is incorporated into proteins. |
| Trypsin:Protein Ratio | 1:50 to 1:100 (w/w) | To achieve efficient and complete digestion of the proteins into peptides.[9] |
| Mass Spectrometer Resolution | High resolution (e.g., Orbitrap) | To accurately resolve the isotopic peaks of the light and heavy peptide pairs. |
Application 2: Metabolic Flux Analysis (MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[11][12][13] By providing cells with a ¹³C-labeled substrate, such as DL-Alanine (2-¹³C), and measuring the incorporation of the ¹³C label into downstream metabolites, it is possible to reconstruct the flow of carbon through the metabolic network.
Principle of 13C-MFA with L-Alanine (2-¹³C)
L-alanine is a key node in cellular metabolism, linking glycolysis and the tricarboxylic acid (TCA) cycle through its reversible conversion to pyruvate.[14][15][16] When cells are supplied with L-Alanine (2-¹³C), the ¹³C label on the second carbon can be traced as it is incorporated into pyruvate and subsequently into other metabolites of the TCA cycle and gluconeogenesis. By analyzing the mass isotopomer distributions of these metabolites using mass spectrometry, the relative contributions of different pathways to their production can be determined.
Metabolic Pathway of L-Alanine
Caption: Simplified metabolic fate of L-Alanine (2-¹³C).
Detailed Protocol for 13C-MFA using DL-Alanine (2-¹³C)
This protocol outlines a general workflow for a ¹³C-MFA experiment in cultured cells.
Materials:
-
Cell culture medium, with a defined concentration of unlabeled L-alanine.
-
DL-Alanine (2-¹³C)
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Reagents for derivatization (if using GC-MS, e.g., MTBSTFA)
-
GC-MS or LC-MS/MS system
Procedure:
-
Experimental Design:
-
Define the metabolic model and the fluxes to be determined. This will guide the choice of labeling strategy and the metabolites to be measured.
-
-
Tracer Experiment:
-
Culture cells to a steady metabolic state.
-
Introduce the ¹³C-labeled tracer by replacing the medium with one containing DL-Alanine (2-¹³C). The concentration should be chosen based on the experimental goals.
-
Incubate the cells for a time sufficient to reach isotopic steady state in the metabolites of interest.[14] This time course should be determined empirically.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold quenching solution.
-
Extract the intracellular metabolites using a suitable extraction solvent.
-
-
Isotopic Labeling Measurement:
-
Flux Estimation and Statistical Analysis:
| Parameter | Recommendation | Rationale |
| Isotopic Steady State | Empirically determined | Ensures that the measured labeling patterns reflect the steady-state fluxes of the metabolic network.[14] |
| Metabolite Quenching | Rapid and cold | To halt enzymatic activity immediately and preserve the in vivo metabolic state. |
| Analytical Platform | GC-MS or LC-MS/MS | Both are suitable for measuring mass isotopomer distributions, with the choice depending on the specific metabolites and available instrumentation.[19] |
| Data Analysis Software | Specialized MFA software | Required for the complex calculations involved in fitting labeling data to metabolic models to estimate fluxes.[11][20] |
Application 3: Internal Standard for Accurate Quantification
The use of stable isotope-labeled internal standards is the gold standard for accurate quantification in mass spectrometry.[22] By adding a known amount of a heavy, labeled version of the analyte to a sample at the beginning of the sample preparation process, any variability or loss during extraction, derivatization, and analysis can be corrected for.
Principle of Isotope Dilution Mass Spectrometry
DL-Alanine (2-¹³C) can serve as an excellent internal standard for the quantification of endogenous alanine in biological samples. A known amount of the labeled standard is spiked into the sample. The sample is then processed, and the "light" (endogenous) and "heavy" (standard) forms of alanine are measured by mass spectrometry. The ratio of the light to heavy signal is then used to calculate the concentration of the endogenous alanine.
Protocol for using DL-Alanine (2-¹³C) as an Internal Standard
This protocol describes the quantification of total alanine in a plasma sample.
Materials:
-
DL-Alanine (2-¹³C) of known concentration
-
Plasma sample
-
Protein precipitation solvent (e.g., methanol or acetonitrile)
-
LC-MS/MS system
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of calibration standards containing known concentrations of unlabeled alanine and a fixed concentration of DL-Alanine (2-¹³C).
-
-
Sample Preparation:
-
To a known volume of plasma, add a precise amount of the DL-Alanine (2-¹³C) internal standard solution.
-
Precipitate the proteins by adding a cold protein precipitation solvent.
-
Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the calibration standards and the prepared samples by LC-MS/MS.
-
The LC method may or may not separate D- and L-alanine, depending on the column and mobile phase used.[2]
-
Set up the mass spectrometer to monitor specific precursor-product ion transitions for both light and heavy alanine (Multiple Reaction Monitoring, MRM).
-
-
Data Analysis:
-
For each sample and standard, calculate the peak area ratio of the light alanine to the heavy internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of alanine in the plasma samples by interpolating their peak area ratios on the calibration curve.
-
Caption: Workflow for using DL-Alanine (2-¹³C) as an internal standard.
Conclusion
DL-Alanine (2-¹³C) is a highly versatile reagent for advanced proteomics and metabolomics research. Its applications in quantitative proteomics via SILAC, in elucidating metabolic pathways through 13C-MFA, and as an internal standard for precise quantification, make it an invaluable tool for researchers. Careful consideration of the use of a racemic mixture is essential for accurate experimental design and data interpretation. The protocols and principles outlined in this application note provide a solid foundation for the successful implementation of DL-Alanine (2-¹³C) in a variety of research and development settings, ultimately enabling a deeper understanding of complex biological systems.
References
-
G-Biosciences. (2018, April 13). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. G-Biosciences. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). A guide to 13C metabolic flux analysis for the cancer biologist. Frontiers in Physiology, 4, 249. [Link]
-
Yuan, J., Fowler, Z. L., & Wiebe, M. G. (2013). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 7, 162. [Link]
-
Tsikas, D. (2020). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 10(4), 143. [Link]
-
Park, H. S., & Kim, S. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. International Journal of Molecular Sciences, 22(5), 2389. [Link]
-
Bonifacino, J. S. (2001). Metabolic labeling with amino acids. Current protocols in cell biology, Chapter 7, Unit 7.1. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature protocols, 14(10), 2856–2877. [Link]
-
Shimadzu. (n.d.). LC-MS/MS Method Package for D/L Amino Acids. Shimadzu. [Link]
-
Ahn, C. S., & Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-11. [Link]
-
Lapek, J. D., Jr, & Gonzalez, D. J. (2015). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current protocols in molecular biology, 110, 10.25.1–10.25.10. [Link]
-
FragPipe. (n.d.). Analyzing SILAC samples (or other MS1-labeled samples) with FragPipe. FragPipe. [Link]
-
Hamachi, A., et al. (2020). Development of a chiral mass spectrometry derivatization reagent for amino acid enantiomer analysis: Metabolic investigation of DL-amino acids in the serum of nephritis patients. Journal of Chromatography B, 1144, 122080. [Link]
-
Chromatography Online. (2023, June 28). Quality Control in GC–MS Analysis of Amino Acids. Chromatography Online. [Link]
-
Keglevich, G., et al. (2022). The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. Molecules, 27(19), 6543. [Link]
-
Hamachi, A., et al. (2020). Simultaneous Analysis of d,l-Amino Acids in Human Urine Using a Chirality-Switchable Biaryl Axial Tag and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. Molecules, 25(18), 4254. [Link]
-
Culea, M., et al. (2009). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica, 54(2), 213-222. [Link]
-
PubChem. (n.d.). Alanine Metabolism. National Center for Biotechnology Information. [Link]
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature protocols, 1(6), 2650-2660. [Link]
-
Nöh, K., & Wiechert, W. (2011). 13C-metabolic flux analysis. Journal of biotechnology, 154(2-3), 80-92. [Link]
-
Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. [Link]
-
Li, Y., et al. (2017). A reliable LC–MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 140, 303-311. [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]
-
University of Liverpool. (n.d.). Metabolic Labeling of Proteins for Proteomics. University of Liverpool. [Link]
-
Visscher, M., et al. (2020). pulsed-SILAC data analysis. Bioconductor. [Link]
-
Kakhniashvili, D. (n.d.). Preparing Whole Cell Protein Extracts for LC/MS Analysis in the Proteomics and Metabolomics Core (PMC). [Link]
-
LCGC International. (2024, May 9). Using LC–MS/MS to Analyze D-Amino Acids. LCGC International. [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
-
Bio-protocol. (n.d.). 4.6. Protein Extraction, Digestion, and Peptide Preparation for Mass Spectrometry-Based Proteomics. Bio-protocol. [Link]
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High-Precision Sample Preparation for DL-Alanine (2-13C) Analysis
Application Note: AN-ALA-13C-02
Abstract
This application note details the rigorous sample preparation protocols required for the analysis of DL-Alanine labeled at the C2 position with Carbon-13 (
Experimental Design & Isotope Logic
Why DL-Alanine ( )?
The choice of the
The "DL" Factor:
-
Metabolic Flux Analysis (MFA): Biological systems predominantly utilize L-Alanine. When DL-Alanine (
) is used as a tracer, the D-enantiomer often acts as an inert bystander or is metabolized via distinct pathways (e.g., D-amino acid oxidase). -
Quantification Standard: As a racemic internal standard, it validates chiral separation columns (e.g., CROWNPAK or Chirobiotic T) by providing two distinct isotopically labeled peaks.
Workflow Decision Matrix
The following decision tree outlines the optimal sample preparation pathway based on your analytical platform.
Figure 1: Decision matrix for DL-Alanine (2-13C) sample preparation.
Protocol A: Universal Metabolite Extraction
Applicable to: Tissues, Adherent Cells, Plasma.
This step quenches metabolism immediately to preserve the isotopic labeling pattern.
Reagents:
-
Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.
-
Internal Standard (Optional): Norvaline (for GC-MS) or
-Alanine (if using isotope dilution).
Procedure:
-
Quenching:
-
Lysis: Vortex vigorously for 1 minute. Incubate at -80°C for 20 minutes to precipitate proteins.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant (containing the free amino acid pool) to a fresh glass vial.
-
Drying: Evaporate to complete dryness using a SpeedVac or nitrogen stream at room temperature. Crucial: Moisture is the enemy of the subsequent GC-MS derivatization.
Protocol B: GC-MS Derivatization (MTBSTFA)
Primary Use: Metabolic Flux Analysis (MFA)
Alanine is non-volatile and requires derivatization. We utilize MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to form TBDMS derivatives.
Why TBDMS? Unlike silylation with BSTFA, TBDMS derivatives are hydrolytically more stable and produce a characteristic
Reagents:
-
Acetonitrile (Anhydrous).
-
MTBSTFA + 1% TBDMCS (Catalyst).[3]
Step-by-Step Protocol:
-
Preparation: Ensure the dried extract from Protocol A is free of residual water.
-
Solubilization: Add 50 µL of Anhydrous Acetonitrile to the dried residue. Sonicate for 30 seconds to resuspend.
-
Reagent Addition: Add 50 µL of MTBSTFA (with 1% TBDMCS).
-
Reaction: Cap the vial tightly (PTFE-lined cap). Incubate at 70°C for 30 minutes (or 100°C for 60 mins for complete reaction of difficult matrices).
-
Cooling: Allow to cool to room temperature.
-
Transfer: Transfer to a GC autosampler vial with a glass insert.
-
Analysis: Inject 1 µL in Split mode (1:10 to 1:50 depending on concentration).
Data Interpretation (Fragment Ions):
| Derivative | Formula | Quant Ion (m/z) | Description |
|---|
| Alanine-TBDMS |
Protocol C: NMR Sample Preparation
Primary Use: Structural Confirmation & High-Concentration Flux
NMR requires no derivatization but demands strict pH control to prevent chemical shift drifting.
Reagents:
-
Deuterated Water (
, 99.9%). -
Phosphate Buffer (50 mM, pH 7.0 in
). -
TSP (Trimethylsilylpropanoic acid) as chemical shift reference (0.00 ppm).
Step-by-Step Protocol:
-
Reconstitution: Dissolve the dried extract (Protocol A) in 600 µL of Phosphate Buffer/
. -
Particulate Removal: Centrifuge at 12,000 x g for 5 minutes to remove any non-soluble lipids or debris that survived extraction.
-
Reference Addition: Add 10 µL of 5 mM TSP solution.
-
Transfer: Transfer to a 5 mm NMR tube.
-
Acquisition:
-
Run a 1D
spectrum for quantification. -
Run a 2D
HSQC for specific isotopomer analysis. The doublet will be prominent due to coupling.
-
Protocol D: Chiral Resolution (LC-MS)
Primary Use: Distinguishing D-Alanine from L-Alanine
Since the analyte is DL-Alanine (
Recommended Column: CROWNPAK CR-I(+) or Astec CHIROBIOTIC T. Why? These columns operate with crown ether or macrocyclic glycopeptide selectors that can resolve native amino acids without derivatization.
Reagents:
-
Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water/Acetic Acid (depending on column).
Step-by-Step Protocol (CROWNPAK Method):
-
Reconstitution: Dissolve dried extract in Mobile Phase (pH 1.5 aqueous solution).
-
Filtration: Filter through a 0.22 µm PTFE membrane.
-
LC Conditions:
-
Column Temp: 25°C (Lower temperatures often improve chiral selectivity).
-
Flow Rate: 0.4 mL/min.
-
Detection: MS (ESI Positive). Monitor m/z 91 (Alanine + H) and m/z 92 (Alanine-2-13C + H).
-
-
Elution Order: typically D-Alanine elutes before L-Alanine on CR-I(+) columns.
References
-
Shimadzu Corporation. (n.d.). Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]
-
RWTH Aachen University. (2016). High Quality 13C metabolic flux analysis using GC-MS. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling. Retrieved from [Link]
Sources
Application Note: Precision Detection of 13C Enrichment in Biological Samples
Methodology for High-Resolution Metabolic Flux Analysis (MFA) in Drug Development
Executive Summary
In modern drug development, static metabolite concentration measurements are often insufficient. They provide a snapshot of inventory but fail to reveal the rate of turnover (flux). Stable isotope tracing, specifically using Carbon-13 (13C), allows researchers to map the dynamic flow of carbon through metabolic networks.[1][2] This guide provides a rigorous, self-validating framework for detecting 13C enrichment in biological samples (cell lysates and biofluids) using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Key Application: Determining the mechanism of action for metabolic inhibitors (e.g., glutaminase inhibitors in oncology) and mapping central carbon metabolism shifts.
Strategic Experimental Design
Before touching a pipette, the tracer strategy must be aligned with the biological question. 13C is a stable, non-radioactive isotope (natural abundance ~1.1%). Enrichment detection relies on distinguishing the mass shift caused by the incorporation of 13C atoms (mass 13.00335) versus 12C (mass 12.00000).
Tracer Selection Matrix
| Metabolic Pathway of Interest | Recommended Tracer | Rationale |
| Glycolysis / TCA Cycle | [U-13C6] Glucose | Universal label. All carbons are labeled, allowing full mapping of glycolysis and entry into the Krebs cycle. |
| Glutaminolysis / Anaplerosis | [U-13C5] Glutamine | Critical for oncology. Traces nitrogen and carbon flow into the TCA cycle via alpha-ketoglutarate. |
| Pentose Phosphate Pathway | [1,2-13C2] Glucose | Distinguishes oxidative vs. non-oxidative branches of PPP based on specific isotopologue patterns in lactate. |
| Lipid Synthesis | [U-13C6] Glucose or [1,2-13C2] Acetate | Tracks incorporation of acetyl-CoA units into fatty acid chains. |
The Steady-State vs. Dynamic Labeling Dilemma
-
Isotopic Steady State: Cells are cultured with tracer until labeling saturation (usually 24–48h). Use case: Comparing total pathway contribution between treated vs. control cells.
-
Dynamic Labeling (Kinetic Flux): Short pulses (e.g., 15 min, 30 min, 1h). Use case: Measuring the actual rate of synthesis. Critical Requirement: Rapid quenching is mandatory to stop metabolism instantly.
Workflow Visualization
The following diagram outlines the critical path from cell culture to data acquisition. Note the "Metabolic Quenching" node; this is the most common point of failure.
Figure 1: End-to-end workflow for 13C metabolic flux analysis. The red phase indicates steps where metabolic fidelity is most easily compromised.
Detailed Protocol: Quenching & Extraction
Scientific Integrity Note: Metabolism turns over in seconds. Using a slow harvest method (e.g., trypsinization + centrifugation at room temperature) will alter the metabolome, rendering 13C data useless. The following protocol uses Cold Solvent Quenching , validated for adherent cell lines.
Reagents Required[3][4]
-
Quenching/Extraction Solvent: 40:40:20 Acetonitrile:Methanol:Water (v/v/v) + 0.1% Formic Acid.[3]
-
Preparation: Pre-cool to -80°C (or at least -20°C).
-
-
Internal Standard (ISTD): 13C-Yeast Extract or specific deuterated standards (e.g., d3-Glutamate).
-
LC-MS Grade Water.
Step-by-Step Methodology
-
Preparation (T minus 1 hour):
-
Place the Extraction Solvent on dry ice or in a -80°C freezer.
-
Prepare "Wash Buffer": PBS (Phosphate Buffered Saline) kept at 37°C (warm) and a separate aliquot at 4°C (cold). Note: Warm PBS is used for the initial wash to prevent premature shock; cold PBS is used if metabolism must be slowed immediately, but direct solvent quenching is preferred.
-
-
Tracer Incubation:
-
Replace standard media with 13C-labeled media.
-
Incubate for the desired timepoint.
-
-
The "Quick-Wash" (T = 0):
-
Remove culture plate from incubator.
-
Rapidly aspirate media.
-
Optional but recommended: Wash once with 37°C PBS (1-2 seconds) to remove extracellular 13C-tracer.
-
Warning: Do not over-wash. Prolonged washing leaks intracellular metabolites.
-
-
Quenching (The Critical Moment):
-
Extraction:
-
Scrape cells while the plate is still on dry ice (keep it cold!).
-
Transfer the cell slurry to a pre-cooled microcentrifuge tube.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C .
-
-
Supernatant Recovery:
-
Transfer the supernatant (containing polar metabolites) to a fresh glass vial.
-
Self-Validation Step: If the pellet is not white/grey and firm, protein precipitation was incomplete. Re-centrifuge.
-
Samples can be injected immediately or stored at -80°C.
-
Analytical Platform: LC-HRMS
While GC-MS is excellent for the TCA cycle, LC-HRMS (Liquid Chromatography - High Resolution Mass Spectrometry) is preferred for drug development due to its ability to detect larger, polar, and thermally unstable metabolites without derivatization.
Recommended Configuration
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography).
-
Why HILIC? Retains polar metabolites (amino acids, nucleotides, sugar phosphates) that Reverse Phase (C18) elutes in the void volume.
-
Example: Waters BEH Amide or SeQuant ZIC-pHILIC.
-
-
Mass Spectrometer: Orbitrap or Q-TOF (Resolution > 60,000).
-
Requirement: High resolution is necessary to distinguish 13C isotopes from other interferences (e.g., sulfur-34 or oxygen-18 isotopes, though less common in small carbon flux).
-
-
Polarity: Fast polarity switching (Positive/Negative) to capture amino acids (Pos) and central carbon acids (Neg) in one run.
Data Analysis: The Logic of Isotopologues
Raw data provides the intensity of different "Mass Isotopomers" (M+0, M+1, M+2...). To quantify true biological enrichment, you must correct for Natural Abundance .
Understanding the Artifact
Carbon naturally consists of ~98.9% 12C and ~1.1% 13C.
-
If you analyze a molecule with 6 carbons (e.g., Glucose) without any tracer, you will still see an M+1 peak (approx 6.6% height of M+0) purely due to natural background.
-
Correction Logic: You must subtract this "natural noise" to determine how much 13C came from your experimental tracer.
Data Processing Workflow
We recommend using IsoCor (Millard et al., 2012) or El-MAVEN for this correction.
Figure 2: Computational logic for converting raw ion counts into biological flux data.
Key Metrics for Reporting
-
Mass Isotopomer Distribution (MID): A vector summing to 1 (e.g., M+0=0.2, M+1=0.1, M+6=0.7). Shows pathway topology.
-
Fractional Enrichment: The percentage of the metabolite pool that is labeled.
-
Formula:
-
Where
is the number of 13C atoms, is the abundance of that isotopologue, and is the total number of carbons.
-
Troubleshooting & Self-Validation
-
Low Enrichment in Glycolysis: Check glucose concentration in media. If unlabeled glucose is too high (e.g., 25mM), the tracer is diluted. Use physiological glucose (5-10mM) for better sensitivity.
-
High M+0 in "Fully Labeled" Samples: Indicates contamination from the initial seed media or incomplete washing.
-
Leaking Metabolites: If ATP/ADP ratios are low, the quenching was too slow or the wash step was too harsh.
References
-
Metabolic Flux Analysis Protocol: Antoniewicz, M. R. (2018). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic Engineering. [Link]
-
Quenching Methodologies: Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. [Link]
-
Natural Abundance Correction (IsoCor): Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. [Link]
-
LC-MS Extraction Protocols: Yuan, M., et al. (2012). A robust, rapid, and quantitative method for metabolomic profiling of cell culture media. Nature Protocols. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stable Isotope Tracing & Metabolic Flux Analysis
Status: Operational | Lead Scientist: Dr. A. Vance | Queue: Low
Welcome to the Stable Isotope Tracing Support Hub. This guide addresses the most frequent "ticket submissions" we receive from the field. Unlike standard protocols, these solutions focus on the causality of failure—why your label didn't appear where you expected, or why your flux model won't converge.
Module 1: Experimental Design & Tracer Selection
Ticket #402: "I used U-13C Glucose to measure Pentose Phosphate Pathway (PPP) flux, but I can't distinguish it from Glycolysis."
Diagnosis: You are suffering from Isotopomer Indistinguishability . Uniformly labeled tracers ([U-13C]) are excellent for total carbon contribution (e.g., "How much citrate comes from glucose?"), but they often fail to resolve branching pathways because they produce identical mass shifts regardless of the route taken.
The Fix: Positional Labeling (Atom Mapping) To resolve Glycolysis vs. PPP, you must use a tracer that loses a carbon atom in one pathway but retains it in the other.
-
Glycolysis: Conserves all 6 carbons of glucose (splits into two 3-carbon pyruvates).
-
Oxidative PPP: Decarboxylates Carbon-1 (C1) as CO2.
Recommended Protocol: Switch to [1,2-13C2]-Glucose .
-
Glycolysis Route: The [1,2-13C] bond remains intact or splits into [2,3-13C]Pyruvate (M+2).
-
PPP Route: The C1 label is lost as CO2. The remaining ribose-5-phosphate retains only the C2 label (becoming C1 of the pentose), resulting in M+1 isotopologues downstream.
Visualization: Atom Mapping Logic The following diagram illustrates how specific tracers resolve pathway ambiguity.
Caption: Differential mass isotopomer output using [1,2-13C]Glucose. Glycolysis yields M+2 Pyruvate; PPP yields M+1 species due to C1 decarboxylation.
Module 2: Sample Preparation & Quenching
Ticket #899: "My ATP/ADP ratio is < 1, and my labeling percentages vary wildly between replicates."
Diagnosis: This is a Metabolic Turnover Artifact . Intracellular turnover rates for high-energy phosphates (ATP, GTP) and glycolytic intermediates are in the order of seconds. If you harvest cells by trypsinization or slow centrifugation, the cells experience hypoxia and nutrient stress, drastically altering their metabolic state before you freeze them.
The Fix: Instantaneous Quenching You must arrest metabolism faster than the enzymes can react.
Self-Validating Protocol: Adherent Cell Quenching Do not trypsinize. Perform the quench directly on the plate.
| Step | Action | Critical Technical Note |
| 1 | Wash | Rapidly wash with 37°C PBS (1-2 sec). Do not use cold PBS ; cold shock causes leakage of intracellular metabolites before quenching [1]. |
| 2 | Quench | Add 80% Methanol (pre-chilled to -80°C) directly to the plate. Place plate on dry ice immediately. |
| 3 | Extract | Scrape cells in the cold methanol. Transfer to tube. |
| 4 | Cycle | Vortex (1 min) -> Freeze/Thaw (-80°C to 4°C) x3 to lyse membranes. |
| 5 | Clear | Centrifuge at 15,000 x g at 4°C to pellet protein. Collect supernatant. |
Troubleshooting Tip: If you see "leakage" (low recovery of polar metabolites), ensure your quenching solvent temperature is strictly <-40°C . Warmer solvents damage membranes without stopping enzymes instantly.
Module 3: Mass Spectrometry Acquisition
Ticket #550: "My M+0 (unlabeled) peak looks distorted, and my enrichment calculation is wrong."
Diagnosis: You are likely experiencing Detector Saturation . In tracing experiments, the M+0 isotopologue (unlabeled parent) is often vastly more abundant than the M+n traces, especially at early time points. If M+0 saturates the detector, its intensity is under-reported, artificially inflating the calculated enrichment of M+1, M+2, etc.
The Fix: Dilution & Natural Abundance Correction [1]
-
Check Linearity: Run a dilution series of your unlabeled standard. Ensure the M+0 peak intensity is within the linear dynamic range of your MS (e.g., <1e8 for Orbitraps, though model dependent).
-
Natural Abundance Correction (NAC): Carbon-13 has a natural abundance of ~1.1%. A molecule with 10 carbons has an ~11% chance of containing a natural 13C atom, creating a "fake" M+1 peak even without a tracer.
-
Requirement: You must mathematically correct for this background using algorithms like IsoCor or PolyMID [2].
-
Validation: Run an unlabeled control sample.[2] After NAC processing, the enrichment of M+1, M+2, etc., should be effectively zero. If not, your correction matrix or resolution is flawed.
-
Module 4: Data Interpretation & Flux Analysis
Ticket #712: "I see labeling in the TCA cycle, but I don't know if it's from forward flux or reverse exchange."
Diagnosis: This is the Exchange Flux Dilemma . Isotope labeling measures turnover, not necessarily net flux. A reversible enzyme (like Malate Dehydrogenase) can rapidly swap labels between Malate and Oxaloacetate without any net carbon moving forward.
The Fix: Non-Stationary Metabolic Flux Analysis (INST-MFA) Static labeling (steady-state) often cannot resolve these bidirectional flows. You need time-course data.[1]
Workflow Logic:
-
Steady-State (Standard): Cells are labeled for 24h. Good for "total contribution" (e.g., Lipogenesis source).
-
Kinetic Flux (INST-MFA): Cells are labeled for short bursts (5 min, 15 min, 30 min). The rate of label incorporation (slope of the curve) allows computational models (like INCA) to calculate the absolute flux (mmol/cell/hour) [3].
Caption: The critical path from raw MS data to actionable flux maps. Correction is a mandatory intermediate step.
References
-
Lu, W., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry.
-
Moseley, H. N. B. (2010). "Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments." BMC Bioinformatics.
-
Young, J. D. (2014). "INCA: a computational platform for isotopically non-stationary metabolic flux analysis." Bioinformatics.
-
Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology.
Sources
Technical Support Center: Minimizing Isotopic Dilution in DL-ALANINE (2-13C) Studies
Department: Metabolic Flux & Stable Isotope Applications Support Tier: Level 3 (Senior Scientist / Method Development) Subject: Optimizing Tracer Enrichment and Kinetic Accuracy in Alanine Flux Studies
Introduction: The Signal-to-Noise Battle
Welcome. I am Dr. Aris, Senior Application Scientist. You are likely here because your Mass Isotopomer Distribution (MID) data shows lower enrichment than calculated, or your metabolic flux models are failing to converge.
In metabolic flux analysis (MFA), isotopic dilution is the enemy of precision. It occurs when your administered tracer (DL-Alanine-2-
This guide moves beyond basic protocols to address the causality of dilution and provides self-validating systems to ensure your data reflects true metabolic rates, not experimental artifacts.
Module 1: The "Hidden" Dilution (The DL-Enantiomer Trap)
The Issue: You calculated your tracer load based on total mass, but your downstream metabolites (e.g., proteins, glucose) show ~50% less enrichment than predicted.
The Mechanism: DL-Alanine is a racemic mixture (50% L-Alanine, 50% D-Alanine).
-
Mammalian Systems: Evolution has selected L-amino acids for protein synthesis and gluconeogenesis. The D-isomer is largely a "metabolic dead end" in anabolic pathways. It is either excreted or oxidized by D-Amino Acid Oxidase (DAAO) in the kidney/liver to pyruvate and
(potentially inducing oxidative stress). -
The Dilution Effect: If you infuse DL-Alanine but only the L-isomer enters the pathway of interest, you have effectively diluted your active tracer mass by 50% at the moment of injection.
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Tracer Selection | Switch to L-Alanine (2- | Eliminates the inactive D-isomer burden; 100% of the tracer is bioavailable for protein synthesis and gluconeogenesis. |
| If DL is Mandatory | Double the Dosage (Calculated on L-equivalent). | You must assume only the L-fraction contributes to the M+1 signal in specific downstream pathways (e.g., protein incorporation). |
| Toxicity Check | Monitor | High fluxes of D-Alanine oxidation by DAAO produce hydrogen peroxide, which can perturb the very metabolism you are trying to measure [1]. |
Module 2: In Vivo Dilution Control (The Primed Continuous Infusion)
The Issue: In animal models, a simple bolus injection results in a decaying enrichment curve. The endogenous production of alanine (Ra) constantly dilutes the tracer, making steady-state calculations impossible.
The Solution: You must establish an Isotopic Steady State where the rate of tracer appearance equals the rate of tracer disappearance. This requires a Primed Continuous Infusion .[1][2]
The Protocol:
-
Calculate the Prime Dose (
): The goal is to instantly raise the body water pool to the target enrichment (e.g., 5% MPE - Mole Percent Excess).- : Volume of distribution (approx. 0.5 L/kg for amino acids).
- : Target Enrichment (e.g., 0.05).
-
: Concentration of endogenous alanine (approx. 300-500
in plasma).
-
Calculate the Infusion Rate (
): This replaces the tracer being cleared or metabolized.-
: Estimated Rate of Appearance (Flux). For alanine in fasted humans, approx 4-6
; in mice, significantly higher.
-
: Estimated Rate of Appearance (Flux). For alanine in fasted humans, approx 4-6
-
Validation Step (The "Square Wave" Test): Take blood samples at t=60, 90, and 120 minutes.
-
Pass: Enrichment is flat (slope
0). -
Fail (Rising): Infusion rate > Clearance. Reduce rate.
-
Fail (Falling): Endogenous production (Dilution) > Infusion. Re-calculate Prime/Rate.
-
Visualizing the Dilution Pathway (The Cahill Cycle):
Module 3: In Vitro Optimization (The Media Background)
The Issue: Cell culture media (DMEM, RPMI) contains massive amounts of unlabeled L-Alanine (often >0.4 mM). Adding tracer to this "swamp" results in instant isotopic dilution, requiring huge amounts of expensive label to achieve measurable enrichment.
The Protocol: "Zero-Background" Media Prep
-
Base Media: Use Alanine-Free DMEM/RPMI (custom order or kit).
-
Serum: Standard Fetal Bovine Serum (FBS) contains alanine. You must use Dialyzed FBS (cutoff 10 kDa) to remove endogenous amino acids.
-
Reconstitution: Add your DL-Alanine (2-
C) as the sole source of alanine.-
Result: 100% Enrichment at T=0.
-
Observation: Any drop in enrichment over time is now strictly due to de novo alanine synthesis (from pyruvate), allowing you to measure glycolytic flux directly.
-
Module 4: Analytical Troubleshooting (Mass Spectrometry)
The Issue: Your GC-MS or LC-MS shows M+1 peaks, but the calculated enrichment is inconsistent or lower than expected.
The Fix: Natural Abundance & Matrix Correction Carbon-13 naturally occurs at ~1.1%. If you derivatize alanine (e.g., with MTBSTFA or TBDMS), the derivative adds many carbons (Si, C, H) that have their own isotopic spread. This "skew" masks your tracer.
Troubleshooting Logic Tree:
Frequently Asked Questions (FAQ)
Q: Can I use DL-Alanine for protein turnover studies?
-
A: It is not recommended. Mammalian tRNA synthetases are specific for L-Alanine. The D-Alanine fraction will not be incorporated into protein, leading to a 50% underestimation of the precursor pool availability if you measure total plasma alanine. Use L-Alanine (2-
C) for protein synthesis rates [2].
Q: Why is my M+0 peak still so high after infusion?
-
A: This is "Tracee Dominance." Even with a primed infusion, you rarely aim for >10% enrichment to avoid perturbing physiology. A high M+0 is normal. The critical metric is the ratio of M+1/M+0 (Tracer/Tracee) relative to the baseline.
Q: Does the 2-
-
A: Yes, eventually. Alanine converts to Pyruvate
Acetyl-CoA TCA Cycle. After multiple turns of the TCA cycle, the carbon label can randomize (scramble) into other positions or be lost as . For short-term flux (gluconeogenesis), 2- C is stable enough, but for long-term lipid synthesis, expect scrambling [3].
References
-
D-Amino Acid Oxidase (DAAO) Physiology: Title: D-Amino acid oxidase: physiological role and applications.[3][4][5] Source: PubMed / Frontiers in Molecular Biosciences. Link:[Link]
-
Stable Isotope Protocols (Primed Infusion): Title: Principles of stable isotope research – with special reference to protein metabolism.[6] Source: Clinical Nutrition / NIH. Link:[Link]
-
Metabolic Flux Analysis Methodology: Title: 13C-based metabolic flux analysis protocols.[6][7][8][9][10] Source: Nature Protocols.[6] Link:[Link]
-
Isotope Correction Algorithms: Title: Correcting for natural isotope abundance and tracer impurity in MS data. Source: ResearchGate / IsoCorrectoR.[11] Link:[Link]
Sources
- 1. A multiple infusion start time (MIST) protocol for stable isotope studies of fetal blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Isotopic Techniques Using Constant Specific Activity or Enrichment to the Study of Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 4. d-Amino acids differentially trigger an inflammatory environment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
dealing with overlapping peaks in 13C NMR spectra
Welcome to the High-Resolution NMR Support Hub .
This guide is designed for researchers encountering spectral congestion in Carbon-13 (
Below are the field-proven protocols to resolve these overlaps, structured by experimental causality.
Troubleshooting Decision Matrix
Before altering parameters, determine the nature of your overlap using this logic flow.
Figure 1: Decision matrix for selecting the correct resolution strategy based on signal characteristics.
Category 1: The "Physics" Fix (Pulse Sequences)
When standard broadband-decoupled
Q: How do I separate CH/CH from CH and Quaternary carbons?
Recommendation: Use DEPT-135 or APT . While DEPT is generally more sensitive due to polarization transfer, it eliminates quaternary carbons. APT retains them but is less sensitive.
Comparative Protocol Table:
| Feature | DEPT-135 | DEPT-90 | APT (Attached Proton Test) | DEPTQ |
| Primary (CH | Positive (+) | Null (0) | Positive (+) | Positive (+) |
| Secondary (CH | Negative (-) | Null (0) | Negative (-) | Negative (-) |
| Tertiary (CH) | Positive (+) | Positive (+) | Positive (+) | Positive (+) |
| Quaternary (C | Absent | Absent | Negative (-) | Negative (-) |
| Sensitivity | High (Polarization Transfer) | High | Low (No enhancement) | High |
| Use Case | Routine aliphatic resolution | Isolating methines | Full carbon count required | Best of both worlds |
Visual Logic of Spectral Editing:
Figure 2: Logic flow for assigning carbon multiplicities using DEPT sequences.
Q: 1D methods failed. How do I use 2D to resolve 13C overlap?
Recommendation: Run a Multiplicity-Edited HSQC .
In a 1D
-
Pro-Tip: For maximum resolution, request a Pure Shift HSQC . This method collapses the homonuclear
couplings in the proton dimension, turning multiplets into singlets and significantly reducing overlap probability [1, 3].
Category 2: The "Chemistry" Fix (Sample Manipulation)
If hardware solutions fail, alter the chemical environment.
Q: My peaks are sharp but perfectly superimposed. What now?
Recommendation: Perform a Solvent Titration (ASIS Effect) .
Changing solvents induces chemical shift changes via the Aromatic Solvent-Induced Shift (ASIS) effect. Benzene-d
Protocol:
-
Baseline: Acquire spectrum in CDCl
. -
Titration: Evaporate and redissolve in C
D (Benzene-d ). -
Comparison: Overlapping peaks in chloroform often separate by 0.5–2.0 ppm in benzene due to specific solute-solvent complexation.
Q: My peaks are broad and merging. Is it the shim?
Recommendation: Check Temperature (VT-NMR) . If shimming is good (solvent peak is sharp) but solute peaks are broad, you are likely witnessing conformational exchange (e.g., restricted rotation of an amide bond or ring flip).
-
Heat it: Increasing temperature (
C to C) pushes the exchange to the "fast limit," coalescing peaks into a sharp average. -
Cool it: Decreasing temperature (
C to C) freezes the conformers ("slow limit"), resolving them into distinct, sharp species.
Category 3: The "Data" Fix (Processing)
When you cannot re-acquire data (e.g., sample decomposed), use software algorithms.
Q: Can I separate peaks mathematically?
Recommendation: Use Peak Deconvolution (GSD) . Modern processing software (Mnova, TopSpin, ACD/Labs) can fit experimental lineshapes to theoretical Lorentzian/Gaussian curves [4].
Step-by-Step Deconvolution Protocol:
-
Phase & Baseline: Ensure perfect phasing and apply a polynomial baseline correction.
-
Select Region: Zoom into the overlapping cluster.
-
Algorithm: Select "Global Spectrum Deconvolution" (GSD) or "Line Fitting."
-
Iterate: The software will propose two underlying curves. Check the Residual (the difference between your spectrum and the calculated sum). Minimize the residual by adjusting peak width (
) and position.[3]
References
-
Manchester NMR Methodology Group. (2017). Real-time pure shift HSQC. University of Manchester.[4] Link
-
Royal Society of Chemistry. (1976). Aromatic solvent-induced shifts (ASIS) in 13C N.M.R.[5] J. Chem. Soc., Perkin Trans. 2. Link
-
National Institutes of Health (NIH). (2014). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Link
-
Mestrelab Research. (2014).[6] qNMR of mixtures: what is the best solution to signal overlap?Link
-
University of Michigan. (2011). DEPT and APT experiments. Link
Sources
- 1. The APT Experiment - Magritek [magritek.com]
- 2. University of Ottawa NMR Facility Blog: APT vs DEPT-135 [u-of-o-nmr-facility.blogspot.com]
- 3. Reverse Curve Fitting Approach for Quantitative Deconvolution of Closely Overlapping Triplets in Fourier Transform Nuclear Magnetic Resonance Spectroscopy Using Odd-Order Derivatives [mdpi.com]
- 4. University of Ottawa NMR Facility Blog: Pure-Shift HSQC [u-of-o-nmr-facility.blogspot.com]
- 5. A new approach of aromatic solvent-induced shifts (ASIS) in 13C n.m.r. spectroscopy for solving stereochemical problems in some carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
Validation & Comparative
Comparative Technical Guide: DL-Alanine (2-13C) vs. L-Alanine (1-13C) for Metabolic Studies
Executive Summary
In metabolic flux analysis (MFA) and hyperpolarized magnetic resonance imaging (HP-MRI), the choice between DL-Alanine (2-13C) and L-Alanine (1-13C) is not merely a matter of cost or availability; it dictates the biological window you can observe.
-
L-Alanine (1-13C) is the industry standard for Hyperpolarized MRI and real-time assessment of the Warburg Effect . Its label is lost as CO₂ upon entering the mitochondria, making it a specific probe for Pyruvate Dehydrogenase (PDH) flux and cytosolic lactate conversion.
-
DL-Alanine (2-13C) is a "budget" tracer often considered for TCA cycle anaplerosis . However, its utility is severely compromised by the presence of the D-enantiomer, which acts as a metabolic confounder in mammalian systems. Furthermore, the C2 label position is required if the goal is to track carbon into the TCA cycle (as Acetyl-CoA), rather than measuring the flux entering it.[1]
The Verdict: For quantitative mammalian metabolism, L-Alanine (1-13C) is the superior choice for cytosolic redox and PDH gating studies. If TCA cycle tracing is required, L-Alanine (2-13C) (pure L-isomer) is strongly recommended over the DL-racemic mixture to avoid kinetic inhibition and renal clearance artifacts caused by D-Alanine.
Part 1: Mechanistic Divergence & Carbon Fate
The position of the
The Fate of Carbon-1 (Carboxyl Label)
When L-Alanine (1-13C) is transaminated to Pyruvate (1-13C) , it faces a bifurcation:
-
Cytosolic Fate: It converts to Lactate (1-13C) via Lactate Dehydrogenase (LDH).[1] This preserves the label, making it ideal for tracking the cytosolic NADH/NAD+ redox state.
-
Mitochondrial Fate: It enters the PDH complex. The C1 carboxyl group is decarboxylated and released as
.-
Consequence: The resulting Acetyl-CoA is unlabeled . You cannot trace this carbon into Citrate or downstream TCA intermediates.
-
The Fate of Carbon-2 (Alpha Label)
When Alanine (2-13C) converts to Pyruvate (2-13C) :
-
Mitochondrial Fate: Upon PDH decarboxylation, the C2 (alpha) carbon of pyruvate becomes the C1 (carbonyl) carbon of Acetyl-CoA .
-
Consequence: This labeled Acetyl-CoA condenses with Oxaloacetate to form Citrate , carrying the label into the TCA cycle. This allows for the measurement of oxidative phosphorylation and anaplerotic flux.
-
The Chirality Trap: DL vs. L
DL-Alanine is a racemic mixture (50% L, 50% D).
-
L-Alanine: Rapidly processed by Alanine Aminotransferase (ALT).
-
D-Alanine: Mammalian cells lack high-activity D-amino acid racemases (except in specific neural/renal contexts). D-Alanine is largely excreted by the kidneys or oxidized by D-amino acid oxidase (DAAO) into pyruvate via a kinetically distinct pathway, often producing hydrogen peroxide (ROS) as a byproduct.
-
Experimental Risk: Using DL-Alanine introduces an inert osmolyte (D-Ala) that effectively dilutes your tracer concentration by 50% and may competitively inhibit transport proteins (ASCT1/2), skewing kinetic data.
Visualization: Metabolic Fate of Isotopomers
Caption: Figure 1. Divergent metabolic fates. Note that 1-13C labeling (top) results in label loss at the PDH step, while 2-13C (bottom) successfully labels the TCA cycle.
Part 2: Application Scenarios & Protocols
Scenario A: Hyperpolarized (HP) MRI
Recommended Product: L-Alanine (1-13C)
Why: The C1 carboxyl carbon has a long spin-lattice relaxation time (
Protocol 1: HP-13C MR Spectroscopy (In Vivo)
Objective: Assess real-time ALT activity and Pyruvate/Lactate flux in tumor models.
-
Sample Prep: Mix 24 mg of [1-13C]L-Alanine with 15 mM trityl radical (OX063) and 1.5 mM Gd-chelate.
-
Polarization: Place sample in a DNP polarizer (e.g., SPINlab) at 0.8 K and 5 T. Irradiate with microwaves (approx 140 GHz) for 60–90 minutes.
-
Dissolution: Rapidly dissolve in superheated buffer (40 mM Tris, pH 7.6, 100 mg/L EDTA) to a final concentration of 80 mM.
-
Injection: Inject 350 µL of the hyperpolarized solution into the tail vein of the mouse (cannulated) within 10 seconds of dissolution.
-
Acquisition: Trigger a slice-selective ¹³C-MRSI sequence (e.g., EPSI) immediately upon injection.
-
Target Signals: Alanine (176 ppm), Pyruvate (171 ppm), Lactate (183 ppm).
-
-
Data Analysis: Calculate the ratio of
to determine the rate of conversion, indicative of the Warburg effect or ALT upregulation.
Scenario B: Steady-State Metabolic Flux (Mass Spec)
Recommended Product: L-Alanine (2-13C) (Avoid DL if possible) Why: To trace carbon into lipids or Glutamate, the label must survive the PDH reaction.
Protocol 2: LC-MS Isotopomer Analysis
Objective: Trace Alanine contribution to TCA anaplerosis.
-
Cell Culture: Seed cells (e.g., A549) in 6-well plates. Replace media with DMEM lacking Alanine/Pyruvate.
-
Tracer Addition: Add [2-13C]L-Alanine (or DL, if correcting for concentration) to a final concentration of 0.5 mM. Incubate for 24 hours (steady state).
-
Extraction:
-
Wash cells 2x with ice-cold saline.
-
Quench metabolism with 500 µL -80°C 80% Methanol.
-
Scrape cells and transfer to tubes; vortex and centrifuge at 14,000 x g for 10 min.
-
-
Derivatization (Optional for GC-MS, not needed for LC-MS): If using GC-MS, dry supernatant and derivatize with MTBSTFA.
-
Analysis: Inject onto a HILIC column coupled to a Q-Exactive Mass Spectrometer.
-
Quantification: Monitor mass shifts (M+1, M+2).
-
Key Transition: Alanine (M+1)
Pyruvate (M+1) Citrate (M+1). -
Note: If using 1-13C Alanine here, Citrate would remain M+0 (unlabeled).
-
Part 3: Comparative Data Analysis
The following table summarizes the suitability of each isotopomer based on experimental goals.
| Feature | L-Alanine (1-13C) | DL-Alanine (2-13C) | L-Alanine (2-13C) |
| Primary Utility | HP-MRI, PDH Flux, Lactate/Pyruvate Ratio | Low-cost TCA Tracing (Use with caution) | Precision TCA Tracing, Lipogenesis |
| PDH Reaction Fate | Label lost as | Label enters Acetyl-CoA | Label enters Acetyl-CoA |
| TCA Cycle Visibility | Invisible (Label does not enter) | Visible (M+1 Citrate) | Visible (M+1 Citrate) |
| NMR T1 Relaxation | Long (~25s) | Short (<3s) | Short (<3s) |
| Biological Purity | 100% Bioactive | 50% Active / 50% Inhibitory (D-form) | 100% Bioactive |
| Cost | Moderate | Low | High |
| Risk Factor | None | D-Alanine may induce ROS via DAAO | None |
Decision Logic for Researchers
Caption: Figure 2. Tracer selection decision matrix based on instrumentation and biological targets.
References
-
Comparison of Hyperpolarized 13C-MRI Probes
- Title: Hyperpolarized 13C Magnetic Resonance Imaging: Technical Considerations and Clinical Applic
- Source: NCBI / PMC.
-
URL:[Link]
-
Metabolic Flux Analysis Tracers
-
D-Amino Acid Metabolism in Mammals
-
NMR Chemical Shifts
Sources
- 1. Hyperpolarized Carbon-13 Magnetic Resonance Imaging: Technical Considerations and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Kinetic analysis of D-Alanine upon oral intake in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Metabolite-Specific Echo-Planar Imaging of Hyperpolarized [1-13C]Pyruvate at 4.7 T - PMC [pmc.ncbi.nlm.nih.gov]
assessing the metabolic fate of D-alanine versus L-alanine
Executive Summary: The Chirality Checkpoint
In metabolic tracing and drug development, the stereochemistry of alanine acts as a critical biological checkpoint. While L-alanine is a canonical building block for mammalian proteogenesis and gluconeogenesis, D-alanine is largely xenobiotic to the mammalian host but essential for bacterial peptidoglycan synthesis.
This guide provides a technical assessment of their divergent metabolic fates. For researchers, this distinction is not merely academic; it is the basis for metabolic labeling strategies (distinguishing host vs. pathogen protein synthesis) and peptide drug design (evading proteolytic degradation).
Mechanistic Divergence[1]
The metabolic fate of alanine is dictated by the stereospecificity of two gatekeeper enzymes: Alanine Aminotransferase (ALT) for the L-enantiomer and D-Amino Acid Oxidase (DAO) for the D-enantiomer.
L-Alanine: The Anabolic Hub
L-Alanine is rapidly transaminated in the liver by ALT. It serves as a primary nitrogen carrier from muscle to liver (Glucose-Alanine Cycle).
-
Fate: Incorporation into host proteome or conversion to pyruvate
glucose. -
Kinetics: High capacity, reversible reaction (
).
D-Alanine: The Oxidative Sink & Bacterial Marker
Mammals lack the tRNA synthetases to incorporate D-alanine into proteins. Consequently, D-alanine entering the mammalian system faces two fates: renal excretion or oxidative deamination by DAO (primarily in the kidney proximal tubules and hindbrain).
-
Fate: Oxidation to pyruvate +
(requires catalase for detoxification) or excretion. -
Bacterial Exception: In bacteria, D-alanine is enzymatically ligated into the cell wall (peptidoglycan), making it a specific tracer for microbial biomass in mixed host-pathogen samples.
Pathway Visualization
The following diagram illustrates the divergent processing of alanine enantiomers in a mammalian system colonized by bacteria.
Caption: Divergent metabolic fates. L-Ala feeds anabolic host pathways, while D-Ala is oxidized by the host or sequestered by bacteria.
Comparative Performance Data
The following data consolidates kinetic parameters and physiological handling. Note the drastic difference in enzyme affinity and distribution.
| Feature | L-Alanine (Host Native) | D-Alanine (Host Xenobiotic) |
| Primary Enzyme | Alanine Aminotransferase (ALT) | D-Amino Acid Oxidase (DAO) |
| Reaction Type | Reversible Transamination | Irreversible Oxidative Deamination |
| Michaelis Constant ( | ~5–10 mM (Liver ALT) [1] | ~1–3 mM (Kidney DAO) [2] |
| Metabolic Product | Pyruvate + Glutamate | Pyruvate + Ammonia + |
| Tissue Localization | Ubiquitous (High in Liver/Muscle) | Kidney (Proximal Tubule), Brain, Gut |
| Protein Incorporation | Yes (Universal) | No (Mammals); Yes (Bacteria) |
| Plasma Half-life | Short (Rapid turnover) | Variable (Dependent on renal function) |
Experimental Protocol: Chiral Resolution via LC-MS/MS
To accurately assess metabolic fate, you must separate the enantiomers. Standard Reverse-Phase (RP) chromatography cannot distinguish D- from L-alanine.
Recommendation: Use a Direct Chiral Separation method.[1] This avoids the kinetic isotope effects and racemization risks associated with derivatization methods.
Materials
-
Column: Astec CHIROBIOTIC® T (Teicoplanin bond) or Crownpak CR-I(+).
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate in Water (pH 4.0).
-
B: Methanol or Acetonitrile.
-
-
Detection: Triple Quadrupole MS (SRM mode).
Step-by-Step Workflow
-
Sample Preparation (Critical):
-
Extract metabolites using cold methanol (
, ). -
Caution: Avoid strong acid/base hydrolysis at high temperatures, as this induces acid-catalyzed racemization (converting L-Ala to D-Ala artificially).
-
Centrifuge at
for 10 min. Collect supernatant.
-
-
LC Separation:
-
Inject
onto the Chirobiotic T column. -
Run isocratic elution (e.g., 60% A / 40% B) at
. -
Note: L-Alanine typically elutes before D-Alanine on Teicoplanin phases due to stronger interaction of the D-enantiomer with the chiral selector.
-
-
MS/MS Detection:
-
Monitor transition
(Loss of formate). -
If using stable isotopes (e.g.,
-D-Ala), monitor .
-
Self-Validating the System
To ensure trustworthiness (E-E-A-T), run the following controls:
-
Racemization Control: Spike a pure L-Ala standard into the matrix and process. Any detection of D-Ala indicates method-induced racemization.
-
Resolution Check:
(Resolution) between peaks must be .
Analytical Workflow Diagram
Caption: Direct chiral LC-MS/MS workflow minimizing racemization artifacts.
References
-
D-Amino Acid Oxidase Kinetics: Pollegioni, L., et al. (2007). "D-Amino acid oxidase: structure, function, and biotechnological applications." Cellular and Molecular Life Sciences. Link
-
Mammalian Alanine Metabolism: Felig, P. (1973). "The glucose-alanine cycle."[2] Metabolism.[3][4][5][6][7] Link
-
Chiral Analysis Protocol: Hamase, K., et al. (2010). "Determination of D-amino acids in biological samples by HPLC." Journal of Chromatography B. Link
-
D-Ala as Bacterial Probe: Siegrist, M.S., et al. (2013). "D-Amino acid chemical reporters reveal peptidoglycan dynamics of nitrogen-fixing symbionts." ACS Chemical Biology. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Alanine (Ala) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Study on alanine aminotransferase kinetics by microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of D-Alanine upon oral intake in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: The Ascendancy of ¹³C Labeling Over Radioactive Tracers in Modern Research
In the intricate world of biological and chemical research, tracers are the indispensable guides that illuminate the complex pathways of molecules. For decades, radioactive isotopes like ¹⁴C and ³H served as the primary tools for these explorations. However, the landscape has shifted. Today, Carbon-13 (¹³C), a stable, non-radioactive isotope, offers a safer, more powerful, and analytically richer alternative. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, articulating the clear advantages of ¹³C labeling and providing the technical rationale to integrate it into sophisticated experimental designs.
The Core Distinction: Stability versus Decay
The fundamental difference between ¹³C and traditional radiotracers lies in their nuclear properties. Radioactive isotopes possess unstable nuclei that decay over time, emitting detectable radiation. This very property, while enabling their detection, is also the source of their significant drawbacks, namely radiation hazards and a heavy regulatory burden.
Conversely, ¹³C is a stable, naturally occurring isotope of carbon. It does not decay or emit radiation, making it inherently safe.[1][2] Its utility as a tracer hinges on its slightly greater mass compared to the common ¹²C isotope. This mass difference is precisely detected by modern analytical instruments like mass spectrometers and NMR spectrometers, providing a safe and information-rich window into molecular transformations.[3][4]
Comparative Analysis: ¹³C vs. Radioactive Tracers
| Feature | ¹³C Stable Isotope Labeling | Radioactive Tracers (e.g., ¹⁴C, ³H) |
| Safety & Handling | Inherently non-radioactive, posing no radiation risk to personnel or the environment. Standard laboratory protocols suffice.[2] | Emits ionizing radiation, requiring specialized handling, shielded facilities, dosimetry, and stringent safety protocols to minimize exposure. |
| Regulatory Oversight | Not subject to the extensive regulations that govern radioactive materials, simplifying experimental setup and reducing administrative overhead.[2] | Heavily regulated by national and international agencies, mandating licensing, rigorous record-keeping, and specialized waste disposal procedures. |
| Human & In Vivo Studies | Safe for direct administration to human subjects, including vulnerable populations like children and pregnant women, enabling crucial clinical research.[][6][7] | Use in humans is severely restricted due to the risks of radiation exposure, making many clinical and longitudinal studies unfeasible.[8] |
| Analytical Power & Data Richness | High. Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provide detailed structural information, enabling precise localization of the label within a molecule (isotopomer analysis).[3][4][9] | Lower. Methods like scintillation counting provide bulk measurements of radioactivity without positional information. Autoradiography offers spatial data but lacks molecular detail.[9] |
| Experimental Scope | Enables sophisticated experimental designs like Metabolic Flux Analysis (MFA) to quantify the rates of metabolic pathways.[3][10][11] | Primarily suited for uptake, biodistribution, and excretion studies where high sensitivity for bulk detection is the main requirement.[12] |
| Waste Disposal | Standard chemical waste disposal. | Requires costly and highly regulated radioactive waste management and disposal services. |
The Safety Revolution: Enabling New Frontiers in Research
The paramount advantage of ¹³C labeling is its safety. This single attribute fundamentally changes the logistics, cost, and, most importantly, the ethical scope of scientific investigation.
-
Simplified Infrastructure: Research with ¹³C can be performed in any standard laboratory, eliminating the need for expensive, dedicated "hot labs," lead shielding, and complex contamination control measures.
-
Protecting Researchers: The absence of radiation exposure removes health risks for laboratory personnel, fostering a safer work environment.
-
Clinical Translation: The safety of ¹³C is a game-changer for human research. It allows for the direct study of metabolism, drug kinetics, and nutritional science in human volunteers.[][7][13] For example, ¹³C-labeled compounds are used in non-invasive breath tests to diagnose metabolic conditions and assess organ function.[6][14] This direct applicability to human physiology accelerates the translation of basic research into clinical practice.
The Analytical Superiority: From "Is It There?" to "What Is Its Fate?"
While safety is a compelling driver, the superior analytical depth provided by ¹³C labeling is what empowers groundbreaking discoveries. The primary detection methods, Mass Spectrometry and NMR Spectroscopy, offer a level of molecular detail that is unattainable with radiotracer techniques.[15][16]
-
Mass Spectrometry (MS): By precisely measuring the mass of a molecule, MS can distinguish between a compound containing ¹²C and its ¹³C-labeled counterpart. High-resolution MS can quantify the distribution of different isotopomers (molecules with varying numbers of ¹³C atoms), which is the cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA) . This powerful technique allows researchers to map the flow of carbon through intricate metabolic networks, providing quantitative rates for individual biochemical reactions.[3][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR directly detects the ¹³C nucleus. Because the magnetic environment of each carbon atom in a molecule is unique, NMR can identify the exact position of the ¹³C label.[4][14] This is invaluable for elucidating complex reaction mechanisms and biosynthetic pathways, providing unambiguous evidence of atomic rearrangements.
In contrast, a technique like liquid scintillation counting, used for radiotracers, simply reports the total amount of radioactivity in a sample. It confirms the presence of the label but reveals nothing about its molecular journey or final location within a product molecule.[9]
Visualizing the Experimental Divide
The choice of tracer dictates the entire experimental workflow, from sample preparation to data analysis. The following diagram illustrates the distinct approaches for a typical cell culture metabolism study.
Diagram: Comparative Experimental Workflows
Caption: Workflow comparison of ¹³C-MFA vs. radiotracer experiments.
Representative Protocol: A ¹³C-MFA Study of Cancer Cell Metabolism
This protocol provides a step-by-step methodology for tracing glucose metabolism in a cancer cell line using ¹³C labeling and GC-MS analysis.
Objective: To quantify the relative fluxes through glycolysis and the TCA cycle in cultured cancer cells.
Materials:
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Glucose-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-Glucose (glucose with all six carbons labeled as ¹³C)
-
6-well cell culture plates
-
Ice-cold 80% Methanol
-
Cell scrapers
-
Microcentrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
Derivatization reagents for GC-MS
-
GC-MS system
Methodology:
-
Cell Culture: Seed cells in 6-well plates to achieve ~80% confluency at the time of the experiment.
-
Media Switch: On the day of the experiment, aspirate the growth medium, wash cells once with sterile PBS, and replace it with pre-warmed experimental medium containing [U-¹³C₆]-Glucose at a physiological concentration.
-
Isotopic Labeling: Incubate the cells for a sufficient duration (e.g., 6-8 hours) to approach isotopic steady state, where the labeling patterns of key metabolites are stable.
-
Metabolism Quenching & Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.
-
Scrape the cells into the methanol and transfer the resulting slurry to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the samples thoroughly.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extracts completely using a vacuum concentrator.
-
-
Derivatization: Chemically modify the dried metabolites to make them volatile for gas chromatography. This is a critical step for GC-MS analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the individual metabolites, and the mass spectrometer analyzes the mass distribution for each, revealing the ¹³C incorporation pattern.
-
Data Analysis and Flux Calculation: The resulting Mass Isotopomer Distributions (MIDs) are corrected for natural ¹³C abundance. This data is then fed into specialized software that uses computational models of metabolic networks to calculate intracellular flux values.
Conclusion: Embracing a Safer and More Insightful Future
For a vast and growing number of applications in metabolic research, pharmacology, and clinical diagnostics, ¹³C stable isotope labeling has surpassed radioactive tracers as the superior methodology.[1] Its impeccable safety profile not only simplifies laboratory logistics but also unlocks the potential for previously impossible human studies.[][6] Coupled with the profound analytical depth of MS and NMR, ¹³C labeling allows scientists to move beyond simple biodistribution and ask detailed mechanistic questions about the function of complex biological systems. For any research professional aiming to produce high-impact, quantitative, and clinically relevant data, mastering the application of ¹³C tracers is no longer just an advantage—it is an essential component of the modern scientific toolkit.[19]
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. youtube.com [youtube.com]
- 3. 13C-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 6. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencelearn.org.nz [sciencelearn.org.nz]
- 9. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isotope.com [isotope.com]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openmedscience.com [openmedscience.com]
- 13. metsol.com [metsol.com]
- 14. 13C NMR spectroscopy and application of carbon isotopes - Mesbah Energy [irisotope.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Precision in Isotopes: A Comparative Guide to 13C Analytical Platforms for Metabolic Flux and Structural Elucidation
Executive Summary
In drug development and metabolic engineering, the ability to trace the fate of carbon atoms is not merely an analytical task—it is the bedrock of understanding mechanism of action (MoA). As a Senior Application Scientist, I often see researchers conflate detection with resolution. While Mass Spectrometry (MS) offers unparalleled sensitivity, Nuclear Magnetic Resonance (NMR) provides indisputable structural specificity.
This guide objectively compares High-Resolution NMR, GC-MS, and LC-HRMS for 13C analysis. It moves beyond brochure specifications to address the experimental realities of flux analysis and structural elucidation.
Part 1: The Physics of Tracing – Isotopomers vs. Isotopologues
Before evaluating hardware, we must distinguish the data types they generate. This distinction dictates platform choice.
-
Mass Isotopomers (Isotopologues): Detected by MS .[1][2][3] These are molecules differing only by their total mass (e.g., M+0, M+1, M+2). MS tells you how many carbons are labeled, but rarely which specific ones without complex fragmentation modeling.
-
Positional Isotopomers: Detected by NMR . These are molecules with 13C at specific positions (e.g., [1-13C]Glucose vs [2-13C]Glucose). NMR tells you exactly where the label is, which is critical for resolving pathway branch points (e.g., Glycolysis vs. Pentose Phosphate Pathway).
Part 2: Platform Deep Dives
High-Resolution NMR (The Structural Authority)
NMR is the gold standard for positional resolution. In 13C-Metabolic Flux Analysis (MFA), it allows for the direct measurement of fractional enrichment at specific carbon positions without chemical derivatization.
-
Mechanism: Exploits the magnetic moment of the 13C nucleus (spin 1/2).
-
Expert Insight: The low natural abundance of 13C (1.1%) and low gyromagnetic ratio make direct detection (1D 13C) insensitive. The "Senior Scientist" approach is to utilize 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) . This transfers magnetization from the sensitive proton to the insensitive carbon, boosting signal-to-noise (S/N) by a factor of ~30x compared to direct detection.
-
Self-Validating Protocol: If the proton signal is split by the 13C satellite peaks, you have confirmation of labeling. The absence of satellites in a high-S/N spectrum confirms natural abundance.
GC-MS (The Metabolic Workhorse)
Gas Chromatography-Mass Spectrometry is the industry standard for Central Carbon Metabolism (TCA cycle, amino acids). It relies on electron impact (EI) ionization, which is "hard" ionization.
-
Mechanism: Analytes are derivatized to become volatile, separated by GC, and fragmented.
-
Expert Insight: The choice of derivatization agent is the critical variable.
-
TMS (Trimethylsilyl):[4] Common, but hydrolytically unstable.
-
TBDMS (tert-Butyldimethylsilyl):[5] The superior choice for 13C flux. It produces a dominant [M-57]+ fragment (loss of tert-butyl group), preserving the entire carbon skeleton of the metabolite. This simplifies the calculation of Mass Isotopomer Distributions (MIDs).
-
-
Causality: We use TBDMS because preserving the carbon backbone prevents the "scrambling" of data that occurs when a molecule fragments into multiple small pieces, making flux modeling computationally expensive and error-prone.
LC-HRMS (The Sensitivity Frontier)
Liquid Chromatography coupled with High-Resolution MS (e.g., Orbitrap or Q-TOF) is indispensable for thermally unstable compounds (nucleotides, CoA esters) that fail in GC.
-
Mechanism: Soft ionization (Electrospray Ionization - ESI) preserves the molecular ion.
-
Expert Insight: While LC-MS is the most sensitive (picomolar detection), it suffers from matrix effects (ion suppression). Unlike GC, where the carrier gas is inert, the LC mobile phase competes for ionization.
-
Self-Validating Protocol: You must use an internal standard (e.g., fully labeled 13C-yeast extract) to normalize for ionization efficiency changes across the gradient. If the internal standard signal fluctuates, your quantitative flux data is invalid.
Part 3: Comparative Analysis Matrix
| Feature | High-Res NMR (600+ MHz) | GC-MS (EI with TBDMS) | LC-HRMS (Orbitrap) |
| Primary Data Output | Positional Isotopomers | Mass Isotopomers (Fragment based) | Mass Isotopomers (Intact Ion) |
| Sample Requirement | High (mg range) | Medium (µg range) | Low (ng to pg range) |
| Structural Resolution | Excellent (Atom-specific) | Moderate (Fragment-specific) | Low (unless MS/MS used) |
| Sample Prep | Minimal (pH adjustment) | Complex (Derivatization required) | Minimal (Extraction only) |
| Throughput | Low (10-60 min/sample) | Medium (30-45 min/sample) | High (10-20 min/sample) |
| Matrix Effects | Negligible (High salt tolerance) | Low (Separation eliminates matrix) | High (Ion suppression risk) |
| Best Application | Pathway elucidation, Branch point resolution | TCA Cycle, Amino Acids, Fatty Acids | Nucleotides, CoA esters, large lipids |
Part 4: Experimental Protocols
Protocol A: GC-MS Derivatization for Amino Acids (TBDMS Method)
Rationale: This protocol targets amino acids to infer central carbon metabolism flux. TBDMS is selected for kinetic stability.
-
Cell Lysis: Quench metabolism using -40°C 60% Methanol.
-
Drying: Evaporate supernatant to complete dryness in a speed-vac. Critical: Any residual water will quench the derivatization reagent.
-
Derivatization:
-
Add 50 µL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.[3]
-
Add 50 µL Acetonitrile (anhydrous).
-
-
Incubation: Heat at 60°C for 60 minutes. Why? This ensures complete silylation of sterically hindered amine groups.
-
Analysis: Inject 1 µL into GC-MS (Split 1:10).
-
QC Check: Monitor the efficiency of the reaction by checking the peak shape of Aspartate. Tailing indicates incomplete derivatization or moisture contamination.
Protocol B: NMR Sample Preparation for Metabolomics
Rationale: Maximizing S/N and preventing pH-induced chemical shift drift.
-
Extraction: Dual-phase extraction (Methanol/Chloroform/Water) to remove lipids and proteins.
-
Lyophilization: Freeze-dry the aqueous phase.
-
Reconstitution: Dissolve in 600 µL Deuterium Oxide (D2O) containing 100 mM Phosphate Buffer (pH 7.4).
-
Why Buffer? Chemical shifts of metabolites like Citrate and Fumarate are pH-sensitive. Wandering pH makes library matching impossible.
-
-
Reference Standard: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Do not use TMS; it is insoluble in water.
-
Acquisition: Run 1H-13C HSQC. Set relaxation delay (d1) to at least 1.5x T1 to ensure quantitative accuracy if using direct 13C, though HSQC is usually qualitative/relative.
Part 5: Visualizations & Logic
Diagram 1: Platform Selection Decision Matrix
This flowchart guides the researcher to the correct platform based on biological questions and sample constraints.
Figure 1: Decision matrix for selecting the optimal 13C analytical platform based on sensitivity, chemical properties, and data requirements.
Diagram 2: 13C-MFA Integrated Workflow
This diagram illustrates how data from these platforms integrates into a flux model.
Figure 2: Integrated workflow showing how MS (quantitative enrichment) and NMR (positional specificity) converge to solve metabolic flux models.
References
-
Lane, A. N., et al. (2019). "NMR-based stable isotope resolved metabolomics in systems biochemistry." Archives of Biochemistry and Biophysics. Link
-
Antoniewicz, M. R. (2013). "Tandem mass spectrometry for 13C metabolic flux analysis."[1] Current Opinion in Biotechnology. Link
-
Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link
-
Chokkathukalam, A., et al. (2014). "Stability of tert-butyldimethylsilyl derivatives of amino acids for GC-MS analysis." Journal of Chromatography B. Link
-
Su, X., et al. (2017). "Metabolite Spectral Accuracy on Orbitraps." Analytical Chemistry. Link
Sources
- 1. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. shimadzu.com [shimadzu.com]
- 4. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of DL-ALANINE (2-13C)
This guide provides essential, immediate safety and logistical information for the proper disposal of DL-ALANINE (2-13C). Tailored for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Foundational Principles: Understanding DL-ALANINE (2-13C) and Its Disposal Context
DL-ALANINE (2-13C) is an amino acid where the second carbon atom is a stable, non-radioactive carbon-13 isotope. This isotopic labeling makes it an invaluable tool for metabolic studies and biomolecular NMR, allowing researchers to trace metabolic pathways.
While multiple safety data sheets (SDS) classify DL-Alanine as a non-hazardous substance, its disposal requires a nuanced approach.[1][2][3] The core principle guiding its disposal is the prevention of environmental isotopic alteration. Releasing concentrated amounts of 13C-labeled compounds into the environment, even though non-toxic, can interfere with future ecological and environmental research that relies on the natural abundance of isotopes.[4] Therefore, all disposal protocols must prioritize containment and adherence to local regulations.
The Core Directive: A Self-Validating Disposal Protocol
Before proceeding, every disposal action must be prefaced by a critical risk assessment. This system is self-validating, ensuring that the chosen disposal path aligns with the specific state of the chemical waste.
Step 1: Purity and Contamination Assessment
The primary determinant for the disposal pathway is whether the DL-ALANINE (2-13C) is in its pure, unused form or has been used in an experimental context.
-
Unused DL-ALANINE (2-13C): If the compound is in its original container and has not been introduced to any experimental workflow, it is considered uncontaminated.
-
Used or Contaminated DL-ALANINE (2-13C): If the compound has been used, it must be assumed to be contaminated with other reagents, solvents, or biological materials. According to the "Mixture Rule" in waste management, if a non-hazardous waste is mixed with any quantity of a hazardous waste, the entire mixture must be treated as hazardous.[5]
Step 2: Regulatory Cross-Verification
Always consult your institution's Environmental Health and Safety (EHS) department.[][7] Local, state, and federal regulations are the ultimate authority, and your EHS office provides the specific operational plan for compliance.
Experimental Workflows for Disposal
The following sections provide detailed methodologies for disposal based on the contamination assessment.
Disposal of Pure, Uncontaminated DL-ALANINE (2-13C)
Even though it is non-hazardous, it should not be disposed of as common refuse or flushed down the drain.[8][9] The recommended method is incineration by a licensed chemical waste disposal company, which ensures the complete destruction of the molecule.[10]
Protocol: Preparing Uncontaminated Waste for Pickup
-
Containment: Ensure the solid DL-ALANINE (2-13C) is in a securely sealed, clearly labeled container.[1] For aqueous solutions, use a leak-proof bottle.
-
Labeling: Label the container as "Non-Hazardous Chemical Waste" and clearly identify the contents: "DL-ALANINE (2-13C)". Include the quantity.
-
Segregation: Store the container in your laboratory's designated Satellite Accumulation Area for chemical waste.[7]
-
Documentation & Pickup: Follow your institution's procedure to request a waste pickup from the EHS office.
Disposal of Used or Contaminated DL-ALANINE (2-13C)
The disposal of contaminated DL-ALANINE (2-13C) is dictated by the most hazardous component in the mixture.
Protocol: Managing Contaminated Waste Streams
-
Hazard Identification: Identify every component in the waste mixture. Consult the SDS for each chemical to determine its hazards (e.g., ignitability, corrosivity, reactivity, toxicity).
-
Waste Profile: Create a comprehensive waste profile. On the hazardous waste tag, list all constituents and their approximate percentages.
-
Containment: Select a waste container compatible with all components of the mixture.
-
Labeling: Attach a "Hazardous Waste" label. List all chemical components. The label must include the date when waste was first added to the container (the "Accumulation Start Date").[5]
-
Disposal Request: Submit a request for disposal through your institutional EHS department, providing all necessary information about the waste profile.
Data Presentation and Visualization
Table 1: Summary of Disposal Procedures
| Waste Type | Hazard Classification | Key Disposal Step | Rationale |
| Pure, Unused DL-ALANINE (2-13C) | Non-Hazardous[3] | Dispose via chemical waste incineration through a licensed contractor.[10] | Prevents environmental release of stable isotopes which could affect future research.[4] |
| DL-ALANINE (2-13C) mixed with other chemicals | Determined by the most hazardous component[5] | Characterize waste based on all components; manage and dispose of as hazardous waste. | Ensures compliance and safety by adhering to the protocol for the highest risk chemical in the mixture. |
| Empty DL-ALANINE (2-13C) Containers | Non-Hazardous | Triple rinse with a suitable solvent; collect rinsate as chemical waste. Deface label and discard container. | Ensures removal of residual chemical before the container enters the regular solid waste stream. |
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for DL-ALANINE (2-13C) disposal.
References
-
DL-Alanine SAFETY DATA SHEET (2021-11-01) . Musashino Chemical Laboratory, Ltd.
-
dl-Alanine SDS (Safety Data Sheet) . Flinn Scientific.
-
High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology . Gas Encyclopedia.
-
DL-Alanine (2-¹³C, 99%) . Cambridge Isotope Laboratories, Inc.
-
How To Store And Dispose Of Radiolabeled Compounds . Moravek, Inc.
-
Safety Data Sheet (2015-03-25) . Fisher Scientific.
-
Safety Data Sheet . Fisher Scientific.
-
DL-Alanine - Safety Data Sheet . Carl ROTH.
-
DL-Alanine, FCC - Scientific Documentation (2022-08-25) . Spectrum Chemical.
-
DL-Alanine CAS No 302-72-7 MATERIAL SAFETY DATA SHEET SDS/MSDS . CDH Fine Chemical.
-
Material Safety Data Sheet - DL-Alanine MSDS (2005-10-09) . ScienceLab.com.
-
How to Dispose the Waste from Isotope Labeling (2015-11-04) . BOC Sciences.
-
NIH Waste Disposal Guide 2022 . National Institutes of Health.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS.
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University.
-
Carbon-13 (C-13) - Stable Isotope Data & Safety Information (MSDS) . Isoflex.
Sources
- 1. dl-Alanine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. isotope-amt.com [isotope-amt.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. carlroth.com [carlroth.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. musashino.com [musashino.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
